molecular formula C4H5IN2 B1590837 3-Iodo-5-methyl-1H-pyrazole CAS No. 93233-21-7

3-Iodo-5-methyl-1H-pyrazole

Cat. No.: B1590837
CAS No.: 93233-21-7
M. Wt: 208 g/mol
InChI Key: SOPCMQAOTNXTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methyl-1H-pyrazole ( 93233-21-7) is a halogenated heterocyclic compound with the molecular formula C 4 H 5 IN 2 and a molecular weight of 208.00 g/mol [ ]. This white to light brown solid serves as a versatile chemical building block in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents [ ]. The compound features a pyrazole core , an emerging privileged scaffold in modern drug discovery [ ]. Pyrazole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including oncology, virology, and inflammatory conditions [ ]. The presence of both an iodine substituent and methyl group on the pyrazole ring makes this compound particularly valuable for metal-catalyzed cross-coupling reactions , such as Suzuki and Sonogashira reactions, enabling the construction of more complex molecular architectures for drug discovery programs [ ]. Physical & Chemical Properties: • Molecular Formula: C 4 H 5 IN 2 [ ] • Boiling Point: 294.0±20.0 °C (Predicted) [ ] • Density: 2.094±0.06 g/cm³ (Predicted) [ ] • pKa: 11.76±0.10 (Predicted) [ ] • SMILES: CC1=CC(I)=NN1 [ ] Handling & Storage: This compound requires careful handling with appropriate personal protective equipment. Store in a dark place under an inert atmosphere (nitrogen or argon) at temperatures of 2-8°C to maintain stability [ ]. Safety Information: Signal word: Warning [ ]. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [ ]. Precautions include wearing protective gloves/eye protection and ensuring adequate ventilation [ ]. Regulatory Compliance: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications [ ]. The compound must not be used for personal, medicinal, or household purposes [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCMQAOTNXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561833
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93233-21-7
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Iodo-5-methyl-1H-pyrazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-5-methyl-1H-pyrazole: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its fundamental physical and chemical properties, provide expert insight into its synthesis and reactivity, and explore its strategic application in the complex landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists who require a deep, practical understanding of this versatile intermediate.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic heterocycle. The pyrazole ring itself is a five-membered ring containing two adjacent nitrogen atoms. The strategic placement of an iodine atom at the 3-position and a methyl group at the 5-position makes it a highly valuable and reactive intermediate for further chemical modification.

Data Summary

Quantitative data for this compound and its common isomers are summarized below. It is critical for researchers to note the specific isomer being used, as properties can vary significantly.

PropertyValue for this compoundNotes
CAS Number 93233-21-7[4][5][6]Uniquely identifies the specific tautomer and substitution pattern.
Molecular Formula C₄H₅IN₂[4][5][6]
Molecular Weight 208.00 g/mol [5][6]
Appearance Data not consistently available. Often a pale liquid or solid.Varies by purity and supplier. The related 3-Iodo-1-methyl-1H-pyrazole is a pale yellow to brown liquid.[7]
Melting Point Not consistently reported.The related 5-Iodo-1-methyl-1H-pyrazole has a melting point of 76-81 °C.[8]
Boiling Point Not consistently reported.High boiling point expected due to polarity and molecular weight.
Density Not consistently reported.The related 3-Iodo-1-methyl-1H-pyrazole has a density of 1.936 g/mL at 25 °C.[9]
Solubility Soluble in common organic solvents (e.g., DMSO, Ethanol).[7]Insoluble in water is expected.
SMILES CC1=CC(I)=NN1[4]
InChIKey SOPCMQAOTNXTBK-UHFFFAOYSA-N[6]
Spectroscopic Profile: An Expert's Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show three main signals. A singlet for the C4-H proton on the pyrazole ring, a singlet for the C5-methyl protons, and a broad singlet for the N-H proton. The exact chemical shift of the C4-H will be influenced by the solvent but is anticipated in the aromatic region.[11][13]

  • ¹³C NMR: The carbon spectrum will display four distinct signals. The C3 and C5 carbons will be significantly deshielded, with the C3 carbon directly attached to the iodine atom showing a characteristic shift. The C4 carbon and the methyl carbon will appear at higher fields.

  • IR Spectroscopy: Key vibrational bands will confirm the functional groups. A broad peak in the 3100-3400 cm⁻¹ region is characteristic of the N-H stretch. C-H stretching from the methyl and aromatic ring will appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyrazole ring will be observed in the 1400-1600 cm⁻¹ region.[10][12][13]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 208. A prominent peak at m/z 127 corresponding to I+ is also anticipated due to the facile cleavage of the C-I bond. The isotopic pattern of iodine would not be observed as it is monoisotopic.

Synthesis and Chemical Reactivity

The true value of this compound lies in its synthetic accessibility and its versatile reactivity, which allows for the strategic construction of complex molecular architectures.

Recommended Synthetic Protocol

The synthesis of this compound is typically achieved through the direct iodination of 5-methyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Principle: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction proceeds via the attack of the pyrazole on an electrophilic iodine source.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Iodination: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Expert Insight: NIS is chosen as it is a mild and effective electrophilic iodinating agent. Using elemental iodine (I₂) often requires a base or oxidizing agent and can be less selective.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_purification Work-up & Purification Start 5-Methyl-1H-pyrazole in DMF Reaction Electrophilic Iodination (0°C to RT, 4-6h) Start->Reaction Reagent N-Iodosuccinimide (NIS) Reagent->Reaction 1.1 eq Quench Quench with Na₂S₂O₃ Reaction->Quench Monitor by TLC Extract Ethyl Acetate Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity

The C-I bond is the molecule's primary reactive handle. It is an excellent leaving group in nucleophilic substitution and, most importantly, serves as a versatile linchpin for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[7][14]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or alkyl groups at the 3-position.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, a common functional group in bioactive molecules.[14]

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Strategic Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][2] this compound serves as a critical starting material for accessing novel analogues of these and other drug classes.

The "Iodo Group" as a Versatile Handle

In drug discovery, generating a library of related compounds (analogues) is essential for structure-activity relationship (SAR) studies. The iodo group on this pyrazole scaffold is an ideal functional handle for this purpose. It allows medicinal chemists to systematically and efficiently introduce a wide array of chemical groups at a specific vector on the core scaffold, enabling the fine-tuning of pharmacological properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Role as a Scaffold in a Hypothetical Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. Many are built upon heterocyclic scaffolds like pyrazole. The diagram below illustrates how this compound could be used in a hypothetical synthesis pathway for a novel kinase inhibitor.

DrugDiscovery Scaffold This compound Step1 Suzuki Coupling (Pd Catalyst) Scaffold->Step1 BoronicAcid Aryl Boronic Acid (R¹ Group) BoronicAcid->Step1 Amine Heterocyclic Amine (R² Group) Step2 N-Arylation (e.g., Buchwald-Hartwig) Amine->Step2 Intermediate 3-Aryl-5-methyl-1H-pyrazole Step1->Intermediate Introduce R¹ Intermediate->Step2 Final Final Kinase Inhibitor Candidate Step2->Final Introduce R²

Caption: Use of the pyrazole scaffold in a hypothetical drug synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: It is generally classified as an irritant. Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[8][9]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. It is classified as a combustible liquid.[9]

References

Introduction: The Strategic Importance of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-5-methyl-1H-pyrazole (CAS 93233-21-7)

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its metabolic stability and versatile geometry make it a cornerstone for designing novel therapeutics targeting a range of diseases, from cancers to inflammatory conditions and infectious agents.[2][3][4]

Within this critical class of heterocycles, This compound (CAS No. 93233-21-7) emerges as a particularly valuable and strategic building block.[5][6][7] Its utility is not derived from inherent biological activity, but from its engineered chemical reactivity. The presence of a carbon-iodine bond at the 3-position transforms the pyrazole core into a versatile platform for advanced synthetic transformations. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering field-proven insights for its effective use in research and drug development.

Part 1: Core Physicochemical and Structural Characteristics

A precise understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. The key characteristics of this compound are summarized below.

Data Summary Table: Physicochemical Properties
PropertyValueSource
CAS Number 93233-21-7[5][6][8][9]
Molecular Formula C₄H₅IN₂[5][6][7]
Molecular Weight 208.00 g/mol [7]
Appearance White to light brown solid[10]
Boiling Point 294.0 ± 20.0 °C (Predicted)[10]
Density 2.094 ± 0.06 g/cm³ (Predicted)[10]
pKa 11.76 ± 0.10 (Predicted)[10]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[5][10]
SMILES CC1=CC(I)=NN1[6]
InChI Key Not readily available, structure is unambiguous

These predicted values provide a reliable baseline for experimental design, particularly for determining reaction temperatures and solvent selection. The specified storage conditions are critical to prevent degradation and maintain the reagent's integrity over time.

Part 2: Synthesis Methodologies: A Tale of Two Strategies

The synthesis of this compound can be approached from two mechanistically distinct directions: building the iodinated pyrazole ring from acyclic precursors (cyclocondensation) or functionalizing a pre-formed pyrazole ring (electrophilic iodination). The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Methodology A: Regioselective Electrophilic Iodination

This is often the more direct approach, leveraging the inherent nucleophilicity of the pyrazole ring.

Causality and Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most electronically activated site. However, iodination can be directed to other positions based on reaction conditions and the nature of the iodinating agent. For C3/C5 iodination, stronger electrophilic iodine sources or metal-assisted pathways are often employed.

Generalized Experimental Protocol:

  • Setup: To a solution of 5-methyl-1H-pyrazole in a suitable solvent (e.g., THF, DMF, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add an iodinating agent. A common system is elemental iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) or a base.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.

  • Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Workflow Visualization: Electrophilic Iodination

G start 5-Methyl-1H-pyrazole reagents + Iodinating Agent (e.g., I₂, CAN) start->reagents reaction Electrophilic Substitution reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis via electrophilic iodination.

Methodology B: De Novo Ring Formation via Cyclocondensation

This classical approach builds the heterocyclic ring from fundamental, non-cyclic components.

Causality and Mechanistic Insight: This reaction relies on the nucleophilic character of hydrazine, which attacks the electrophilic carbonyl carbons of a 1,3-difunctional precursor. A subsequent intramolecular condensation and dehydration event forms the stable aromatic pyrazole ring. The key to obtaining the target molecule is using an appropriately iodinated 1,3-dicarbonyl compound.

Generalized Experimental Protocol:

  • Precursor: Start with an iodinated β-dicarbonyl compound, such as 3-iodo-2,4-pentanedione.

  • Setup: Dissolve the dicarbonyl precursor in a protic solvent like ethanol or acetic acid in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (H₂N-NH₂·H₂O) dropwise to the solution, often at room temperature or with gentle reflux. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction for the consumption of the limiting reagent via TLC or LC-MS.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water to remove any remaining hydrazine salts.

  • Purification: The crude product is dried and purified, usually by column chromatography or recrystallization, to yield the final product.

Workflow Visualization: Cyclocondensation Pathway

G dicarbonyl Iodinated 1,3-Dicarbonyl Precursor hydrazine + Hydrazine Hydrate dicarbonyl->hydrazine reaction Cyclocondensation & Dehydration hydrazine->reaction isolation Solvent Removal & Aqueous Wash reaction->isolation purification Recrystallization or Chromatography isolation->purification product This compound purification->product

Caption: Workflow for the synthesis via cyclocondensation.

Part 3: The Synthetic Powerhouse: Key Reactions and Applications

The true value of this compound lies in its capacity as a synthetic intermediate. The carbon-iodine bond is a versatile functional handle for constructing molecular complexity, a process central to drug discovery and SAR (Structure-Activity Relationship) studies.

Application A: Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant application of iodo-pyrazoles. The C-I bond is sufficiently reactive to participate in a wide range of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Causality and Mechanistic Insight: In these reactions, a palladium(0) catalyst undergoes oxidative addition into the C-I bond, forming a Pd(II)-pyrazole intermediate. This intermediate then undergoes transmetalation with a coupling partner (e.g., a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling) followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkynyl groups.[11][12][13][14]

Key Cross-Coupling Variants:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl or aryl-heteroaryl structures.

  • Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl moieties, which are important pharmacophores.[13][14]

  • Heck Coupling: Reacts with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reacts with amines to form N-aryl pyrazoles.

Workflow Visualization: Generalized Cross-Coupling

G cluster_0 Catalytic Cycle pd0 Pd(0) Catalyst pd2 Pd(II)-Pyrazole Intermediate pd0->pd2 Oxidative Addition transmetal Transmetalation pd2->transmetal reductive Reductive Elimination transmetal->reductive reductive->pd0 Regenerates Catalyst product Coupled Product (Pyrazole-R) reductive->product substrate 3-Iodo-5-methyl- 1H-pyrazole substrate->pd2 partner Coupling Partner (e.g., R-B(OH)₂) partner->transmetal

Caption: The catalytic cycle of a generic cross-coupling reaction.

Application B: Metal-Halogen Exchange for Nucleophilic Reactivity

While the C-I bond makes the C3 position electrophilic in the context of cross-coupling, it can be synthetically inverted to become a nucleophilic center through metal-halogen exchange.

Causality and Mechanistic Insight: Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of the iodine atom for a lithium atom.[11][14] This creates a highly reactive pyrazolyl-lithium species. This "umpolung" (reversal of polarity) is a powerful strategy, as the newly formed nucleophile can attack a wide range of electrophiles (aldehydes, ketones, CO₂, etc.), enabling the installation of different functional groups at the C3 position.[13]

Generalized Experimental Protocol (Iodine-Lithium Exchange):

  • Setup: Dissolve this compound (often N-protected) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

  • Exchange: Slowly add a solution of n-BuLi. The exchange is typically very fast.

  • Trapping: After a brief stirring period, add the desired electrophile (e.g., benzaldehyde).

  • Quench & Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent and purify by standard methods (chromatography).

Part 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The information below is compiled from safety data sheets for structurally similar iodo-pyrazoles and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[15][16][17][18]

Hazard Identification and Precautionary Measures
Hazard ClassGHS Code(s)Precautionary Statements (Selected)
Skin Irritation H315P280: Wear protective gloves/protective clothing.[16][19]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]
Eye Damage/Irritation H318/H319P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Respiratory Irritation H335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[15][16]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[15]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[16]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[15]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

  • Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C for long-term stability.[10]

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents.[15]

References

Spectroscopic Characterization of 3-Iodo-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 3-Iodo-5-methyl-1H-pyrazole (CAS No. 93233-21-7). As a pivotal building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is essential for its effective utilization. This document, intended for researchers and professionals in drug development, outlines the expected spectral characteristics and provides standardized protocols for data acquisition and analysis.

The pyrazole scaffold is a prominent feature in many biologically active molecules.[1] The introduction of an iodine atom, as in this compound, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis. The presence of a methyl group at the C5 position and an iodine atom at the C3 position significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the pyrazole ring proton, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5broad singlet1HN1-H
~6.2singlet1HC4-H
~2.2singlet3HC5-CH₃

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons of the methyl group and the C4 proton are expected to appear as sharp singlets due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148C5
~108C4
~95C3
~11C5-CH₃

The carbon atom attached to the iodine (C3) is expected to be significantly shielded compared to a protonated carbon, resulting in an upfield shift. Conversely, the C5 carbon, bearing the methyl group, will be deshielded.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial for compound solubility and to avoid signal overlap.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

    • The number of scans can range from 8 to 64, depending on the sample concentration.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular formula of this compound is C₄H₅IN₂.[3] The exact mass is 207.94975 g/mol .[3] The mass spectrum should show a prominent molecular ion peak at m/z ≈ 208.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or cleavage of the ring. For this compound, the loss of an iodine radical (I•) or the entire methyl group (CH₃•) are also plausible fragmentation pathways.[4]

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3300N-H stretching
2900 - 3000C-H stretching (methyl and aromatic)
~1600C=C stretching (pyrazole ring)
~1500C=N stretching (pyrazole ring)
Below 1000C-I stretching

The broad N-H stretching band is a characteristic feature of pyrazoles. The C-H stretching vibrations will appear in the typical region for aromatic and aliphatic C-H bonds. The pyrazole ring vibrations (C=C and C=N) will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For attenuated total reflectance (ATR) IR, the solid sample can be analyzed directly.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (ATR or KBr) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Characteristic Bands Functional Groups IR->IR_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, expected mass spectrometric fragmentation, and characteristic IR absorption bands, provide a comprehensive profile for this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data for this important synthetic intermediate. A thorough understanding and application of these spectroscopic techniques are paramount for ensuring the identity and purity of this compound in research and development settings.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For researchers and professionals in drug development, the unambiguous characterization of heterocyclic building blocks is paramount. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Iodo-5-methyl-1H-pyrazole (CAS No. 93233-21-7). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and extensive data from analogous pyrazole derivatives to present a robust, predictive interpretation. We will explore the underlying principles governing the chemical shifts and signal multiplicities, explain the causality behind experimental choices for data acquisition, and provide a detailed protocol for obtaining high-quality spectra.

Introduction: The Pyrazole Scaffold and the Role of NMR

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This compound, in particular, serves as a versatile synthetic intermediate, where the iodo-substituent provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Given its role as a foundational building block, confirming the identity, purity, and structural integrity of this compound is a critical first step in any synthetic campaign. NMR spectroscopy is the definitive technique for this purpose, offering a non-destructive window into the molecule's precise atomic arrangement. This guide is designed to equip researchers with the expertise to interpret the ¹H and ¹³C NMR data of this compound with confidence.

Molecular Structure and Predicted NMR Features

To interpret an NMR spectrum, one must first understand the molecule's structure and electronic landscape. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In this compound, the substituents at positions 3 and 5 break the molecule's symmetry.

Caption: Molecular structure of this compound with standard atom numbering.

Key Structural Features Influencing NMR Spectra:

  • Protons: The molecule possesses three distinct types of protons: the N-H proton, the C4-H proton (methine), and the C5-CH₃ protons (methyl). Therefore, three signals are expected in the ¹H NMR spectrum.

  • Carbons: There are four unique carbon atoms: the iodine-bearing C3, the methine C4, the methyl-bearing C5, and the methyl carbon (CH₃). Consequently, four signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

  • Tautomerism: The N-H proton can exist on either nitrogen atom (N1 or N2). In solution, this exchange is often rapid on the NMR timescale, resulting in a time-averaged structure. This rapid exchange also influences the appearance of the N-H signal.[1]

¹H NMR Spectral Analysis: A Predictive Assignment

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons (shifting them downfield to higher ppm), while electron-donating groups shield them (shifting them upfield to lower ppm).

Detailed Signal Prediction & Rationale:

  • N-H Proton: This proton is attached to an electronegative nitrogen atom and is acidic. Its signal is typically broad due to rapid chemical exchange with other pyrazole molecules or trace amounts of water, and its chemical shift is highly dependent on solvent and concentration.[1] In a non-protic solvent like DMSO-d₆, it is expected to appear significantly downfield, often in the range of δ 12.0 - 13.0 ppm . In CDCl₃, it may be broader and further upfield.

  • C4-H Proton: This is the sole proton on the aromatic pyrazole ring. It is flanked by two substituted carbons. Based on data from unsubstituted pyrazole (δ ~6.3 ppm) and considering the electronic effects of the adjacent methyl and iodo groups, its chemical shift is predicted to be in the region of δ 6.0 - 6.4 ppm .[2] It will appear as a singlet, as there are no adjacent protons to couple with.

  • CH₃ Protons: The methyl group is attached to the aromatic ring at C5. Protons of methyl groups on heterocyclic rings typically resonate in the upfield region. A predicted chemical shift of δ 2.2 - 2.4 ppm is reasonable.[3] This signal will also be a singlet.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
NH 12.0 - 13.0 (in DMSO-d₆)broad singlet1HAcidic proton on nitrogen; chemical shift is highly solvent-dependent and signal is often broadened by quadrupole effects and chemical exchange.[1]
C4-H 6.0 - 6.4singlet1HAromatic proton on the pyrazole ring. Its precise shift is influenced by the flanking iodo and methyl-substituted carbons.[2]
C5-CH2.2 - 2.4singlet3HAliphatic protons of a methyl group attached to an aromatic ring.[3]

¹³C NMR Spectral Analysis: The Heavy Atom Effect

In proton-decoupled ¹³C NMR, each unique carbon atom appears as a singlet. The chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms.

Detailed Signal Prediction & Rationale:

  • C5 (Methyl-substituted Carbon): This carbon is part of the aromatic ring and is attached to a methyl group. It is expected to be the most downfield of the ring carbons, likely appearing around δ 148 - 152 ppm .[3]

  • C4 (Methine Carbon): This carbon is bonded to the only ring proton. Its chemical shift is predicted to be in the aromatic region, around δ 106 - 110 ppm .[3]

  • C3 (Iodo-substituted Carbon): The chemical shift of a carbon directly bonded to a halogen is subject to the "heavy-atom effect." For iodine, this effect is particularly pronounced and causes significant shielding (an upfield shift) due to spin-orbit coupling.[4] While a typical sp² carbon might appear around 120-130 ppm, the direct attachment of iodine will shift this signal significantly upfield, to a predicted range of δ 85 - 95 ppm . This unusually low chemical shift for an aromatic carbon is a key signature for this structure.

  • CH₃ (Methyl Carbon): The carbon of the methyl group will be the most shielded (furthest upfield), resonating at a characteristic chemical shift of δ 11 - 14 ppm .[3]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C 5148 - 152Aromatic carbon attached to a nitrogen and a methyl group; typically the most deshielded ring carbon in this environment.[3]
C 4106 - 110Aromatic methine carbon (CH) situated between two substituted carbons.[3]
C 385 - 95Aromatic carbon directly attached to iodine. The strong shielding "heavy-atom effect" from iodine causes a significant upfield shift into a region not typical for aromatic carbons.[4]
C H₃11 - 14Aliphatic carbon of the methyl group, characteristically found in the upfield region of the spectrum.[3]

Experimental Protocol: A Self-Validating Workflow for High-Quality Data

The acquisition of clean, high-resolution NMR data is not trivial. The protocol below is designed to ensure reproducibility and data integrity, forming a self-validating system where the quality of the result is a direct consequence of the meticulousness of the procedure.

Step 1: Rigorous Sample Preparation

The quality of the final spectrum is predominantly determined at this stage. The primary objective is a homogenous solution free from particulate matter and paramagnetic impurities.

  • Solvent Selection: The choice of deuterated solvent is critical. For this compound, DMSO-d₆ is the preferred choice. Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and, crucially, its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, resulting in a sharper, more easily observable signal compared to a less polar solvent like CDCl₃.[5] The residual proton signal of DMSO-d₆ appears at ~2.50 ppm, which does not interfere with any of the predicted signals.

  • Concentration: Weigh approximately 10-15 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[6]

  • Dissolution & Transfer: Add 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl to dissolve the sample completely.

  • Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool or packed cotton. Filter the solution directly into a clean, high-quality 5 mm NMR tube. Causality: This step removes any suspended micro-particulates. Solid particles in the sample drastically disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution that cannot be corrected by spectrometer shimming.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Step 2: Spectrometer Setup and Data Acquisition

This workflow assumes access to a modern Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for acquiring high-quality NMR spectra.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the DMSO-d₆, stabilizing the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity, which is essential for achieving sharp lines.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16 scans.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (~1.1%), more scans are required. A typical acquisition might involve 1024 scans with a 5-second relaxation delay to ensure proper signal intensity for all carbon types.

Step 3: Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the familiar frequency-domain spectrum via a Fourier transform.

  • Correction and Referencing: Apply phase and baseline corrections to the spectrum. Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons, which should correspond to the 1:1:3 ratio predicted.

Conclusion

The structural characterization of this compound by NMR spectroscopy is straightforward, yielding a distinct and predictable spectral signature. The ¹H NMR spectrum is characterized by three singlet signals corresponding to the N-H, C4-H, and methyl protons. The ¹³C NMR spectrum is particularly informative, with the C3 carbon signal shifted significantly upfield due to the heavy-atom effect of the iodine substituent. By following the rigorous experimental protocol outlined in this guide, researchers can reliably acquire high-quality data to confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

Introduction: The Strategic Role of Iodine in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Iodinated Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry.[1] Their structural versatility and capacity to engage in various biological interactions have cemented their importance in drug development.[2][3] The introduction of an iodine atom to the pyrazole ring is a strategic chemical modification that significantly broadens its synthetic potential. This halogenation provides a versatile handle for creating complex molecular architectures through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activities exhibited by these iodinated derivatives. We will explore their mechanisms of action, delve into the key signaling pathways they modulate, and provide detailed, field-proven protocols for their biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a blend of technical accuracy and practical insight.

The Synthetic Gateway: Why Iodination Matters

The carbon-iodine bond is a cornerstone of synthetic versatility in the pyrazole series. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic and modular construction of libraries of compounds.[1] By starting with a common iodinated pyrazole intermediate, chemists can introduce a wide array of aryl, heteroaryl, or alkyl groups. This systematic approach is crucial for exploring structure-activity relationships (SAR) and optimizing compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The ability to fine-tune the molecular structure through these reliable synthetic routes is fundamental to the successful development of targeted therapeutics.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Derivatives for Biological Screening IodinatedPyrazole Iodinated Pyrazole Intermediate Suzuki Suzuki-Miyaura Coupling (+ Aryl Boronic Acid) IodinatedPyrazole->Suzuki Pd(PPh₃)₄, Na₂CO₃ ArylPyrazoles Aryl-Substituted Pyrazoles Suzuki->ArylPyrazoles Sonogashira Sonogashira Coupling (+ Terminal Alkyne) AlkynylPyrazoles Alkynyl-Substituted Pyrazoles Sonogashira->AlkynylPyrazoles Iodinatedpyrazole Iodinatedpyrazole Iodinatedpyrazole->Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N

A Spectrum of Biological Activities

Iodinated pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of diseases.

Anticancer Activity

The most extensively studied application of pyrazole derivatives is in oncology.[4] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[1][4]

  • Mechanism of Action: Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Pyrazole derivatives have been identified as potent inhibitors of various kinases.[1] For instance, specific derivatives have shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation.[5][6] One study reported a radioiodinated pyrazole compound with an IC₅₀ value of 0.31 µM against EGFR.[5][6] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, critical for transmitting signals from cytokines to the nucleus, is another major target.[1] Dysregulation of this pathway is implicated in various cancers, and pyrazole-based compounds have been developed as potent JAK inhibitors.[1]

  • Mechanism of Action: Tubulin Polymerization Inhibition: The integrity of the microtubule network is essential for cell division, making tubulin a validated target for anticancer drugs. Certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][7]

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Radioiodinated Pyrazole (4a)HepG2 (Liver)EGFR Inhibition0.15 ± 0.03[6]
Ferrocene-Pyrazole Hybrid (47c)HCT-116 (Colon)Not Specified3.12[8]
Pyrazole Derivative (5b)K562 (Leukemia)Tubulin Polymerization0.021[7]
Pyrazolo[1,5-a]pyrimidine (34d)HeLa (Cervical)Not Specified10.41 ± 0.217[8]
Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[9] Pyrazole derivatives have shown significant promise against a wide range of pathogens, including bacteria and fungi.[10][11]

  • Antibacterial Activity: Iodinated and other substituted pyrazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[9][12] They can act by inhibiting essential bacterial enzymes, such as type II topoisomerases (DNA gyrase), which are crucial for DNA replication.[9][12] For example, 4-iodo derivatives have shown good activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL.[13]

  • Antifungal Activity: The pyrazole scaffold is also effective against fungal pathogens.[14][15] Certain derivatives exhibit potent activity against species like Aspergillus niger and Candida albicans.[11][15]

Compound ClassOrganismActivity TypeMIC (µg/mL)Reference
4-Iodo-imidazole Pyrazole (7g)M. tuberculosis H37RvAntibacterial6.25[13]
Pyrazole Derivative (3)E. coliAntibacterial0.25[15]
Pyrazole Derivative (4)S. epidermidisAntibacterial0.25[15]
Hydrazone Derivative (21a)C. albicansAntifungal2.9 - 7.8[11]
Anti-inflammatory Activity

Many pyrazole-based compounds are known for their anti-inflammatory properties, most famously celecoxib, a selective COX-2 inhibitor.[16][17] This activity stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[16] By selectively inhibiting COX-2, which is upregulated during inflammation, these compounds can reduce pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Key Signaling Pathways and Visualized Mechanisms

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design. The inhibition of kinase signaling cascades is a primary mechanism for the anticancer activity of many iodinated pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Inhibitor Iodinated Pyrazole Derivative Inhibitor->EGFR Inhibition

Methodologies for Biological Evaluation

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following section provides detailed, self-validating methodologies for key assays used to evaluate the biological activity of iodinated pyrazoles.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[5][18] Its principle rests on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HepG2, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the iodinated pyrazole derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in the vehicle control wells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Iodinated Pyrazole (48-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC₅₀ E->F

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11][13]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the iodinated pyrazole in DMSO. Dilute it in broth to achieve a starting concentration that is twice the highest desired test concentration.

    • Add 100 µL of this starting solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate for turbidity (visible growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Future Perspectives and Conclusion

The iodinated pyrazole scaffold is a highly validated and synthetically tractable platform for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory, underscore its immense potential.[2][3] Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning the substitutions on the pyrazole ring to enhance selectivity for specific enzyme isoforms (e.g., specific kinases or COX-2) to minimize off-target effects.

  • Combating Resistance: Developing pyrazole derivatives that are effective against drug-resistant cancer cell lines and microbial strains.[9]

  • In Vivo Evaluation: Moving promising candidates identified from in vitro assays into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.[5]

References

The Strategic Role of 3-Iodo-5-methyl-1H-pyrazole in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved therapeutics.[1][2][3] This technical guide focuses on a particularly valuable, functionalized pyrazole derivative: 3-iodo-5-methyl-1H-pyrazole . We will explore its synthesis, unique reactivity profile, and strategic application as a cornerstone building block in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel chemical entities.

Introduction: The Pyrazole Scaffold in Drug Design

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, aromaticity, and the capacity for hydrogen bonding.[4][5] These features allow it to serve as a bioisosteric replacement for other aromatic systems, enhancing drug-like properties such as solubility and metabolic stability.[2] The presence of the pyrazole moiety in blockbuster drugs like the anti-inflammatory celecoxib, the anticoagulant apixaban, and the kinase inhibitor ruxolitinib underscores its therapeutic significance.[1][6]

The strategic introduction of a halogen, specifically iodine, at the 3-position of the 5-methyl-1H-pyrazole core transforms this simple heterocycle into a powerful and versatile building block. The carbon-iodine bond serves as a highly efficient "chemical handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. This guide will provide a detailed examination of the synthesis and utility of this compound, demonstrating its pivotal role in accelerating modern drug discovery programs.

Synthesis and Physicochemical Properties

The preparation of this compound is typically achieved through the direct electrophilic iodination of the parent 5-methyl-1H-pyrazole. The C3 position is susceptible to iodination, although regioselectivity can be a challenge. A reliable method involves the use of elemental iodine in the presence of a mild oxidant, such as ceric ammonium nitrate (CAN), which facilitates the in-situ generation of an electrophilic iodine species.[7]

Detailed Synthesis Protocol: Iodination of 5-methyl-1H-pyrazole

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN), add elemental iodine (I₂) (1.3 eq).

  • Stir the mixture at room temperature to ensure dissolution.

Step 2: Iodination

  • Slowly add a solution of ceric ammonium nitrate (CAN) (1.1 eq) in MeCN to the reaction mixture.

  • The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₅IN₂[8]
Molecular Weight 208.00 g/mol [8]
Appearance Off-white to pale yellow solid
CAS Number 93233-21-7[8]
Solubility Soluble in DMF, DMSO, chlorinated solventsGeneral Knowledge

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is sufficiently reactive to participate in these transformations, providing a robust platform for introducing molecular diversity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[9] This reaction is fundamental in medicinal chemistry for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.[10][11]

Step 1: Reaction Setup

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[10]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Step 2: Reaction

  • Add a degassed solvent system, commonly 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, creating linear structural extensions that can probe deep into protein binding pockets.[12] This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I).[13]

Step 1: Reaction Setup

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).[13]

  • Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

Step 2: Reaction

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the mixture to 50-80 °C and monitor by TLC.

Step 3: Work-up and Purification

  • After cooling, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a pivotal reaction for synthesizing arylamines.[14] Applying this to this compound allows for the introduction of a diverse range of primary and secondary amines at the 3-position, a common feature in many bioactive molecules.

Step 1: Reaction Setup

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base such as NaOtBu or Cs₂CO₃.

  • Add an anhydrous solvent like toluene or dioxane.

Step 2: Reaction

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The true utility of this compound is realized in its application as a building block for potent and selective kinase inhibitors.[4][15] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is an excellent scaffold for kinase inhibitors for several reasons:

  • ATP Competitive Binding: The pyrazole core can mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP binding site of kinases.[16]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[16]

  • Scaffold for SAR: The C3 and C5 positions provide vectors for substitution, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[5][17]

Case Study: p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[16][18] As such, inhibitors of p38 MAP kinase are sought after as treatments for inflammatory diseases such as rheumatoid arthritis.[16][19]

Many potent p38 inhibitors are based on a 1,5-diarylpyrazole scaffold.[16] this compound is an ideal starting point for the synthesis of libraries of such compounds. Through a Suzuki coupling at the 3-position, a variety of aryl groups can be introduced to probe the lipophilic pocket of the ATP binding site. The N1 position can be functionalized to interact with other regions of the enzyme, and the C5-methyl group provides a fixed anchor.

The following diagram illustrates a typical workflow for utilizing this compound in the discovery of p38 kinase inhibitors.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation A 5-methyl-1H-pyrazole B This compound A->B Iodination (I2, CAN) F Suzuki Coupling B->F G Sonogashira Coupling B->G H Buchwald-Hartwig Amination B->H C Library of Aryl Boronic Acids C->F D Library of Terminal Alkynes D->G E Library of Amines E->H I Library of Pyrazole Derivatives F->I G->I H->I J p38 Kinase Assay (IC50) I->J K Cell-based Assays (TNF-α release) J->K L SAR Analysis K->L M Lead Optimization L->M M->C Design new derivatives

Caption: Workflow for p38 inhibitor discovery using this compound.

p38 MAP Kinase Signaling Pathway

Inhibitors developed from the this compound scaffold act by competitively binding to the ATP pocket of p38 kinase, thereby preventing its activation and downstream signaling. This ultimately blocks the production of inflammatory cytokines.

G ext_stimuli Extracellular Stimuli (e.g., LPS, Stress) mkk MKK3 / MKK6 ext_stimuli->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates (activates) substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inhibitor Pyrazole Inhibitor (derived from This compound) inhibitor->p38 inhibits (ATP competition) transcription Transcription Factors (e.g., NF-κB) substrates->transcription activates cytokines Inflammatory Cytokines (TNF-α, IL-1β) transcription->cytokines induces transcription inflammation Inflammation cytokines->inflammation

Caption: The p38 MAP Kinase signaling pathway and the point of intervention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its straightforward synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions make it an invaluable building block for the rapid generation of diverse chemical libraries. Its application in the development of kinase inhibitors, particularly for targets like p38 MAP kinase, highlights its importance in addressing significant unmet medical needs. By providing a robust and adaptable scaffold, this compound will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of targeted therapeutics.

References

The Strategic Application of 3-Iodo-5-methyl-1H-pyrazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of FDA-approved therapeutics.[1][2] Among the vast array of pyrazole-based building blocks, 3-Iodo-5-methyl-1H-pyrazole has emerged as a particularly strategic starting material for the synthesis of novel drug candidates. Its unique substitution pattern offers a versatile platform for the generation of diverse molecular libraries targeting a range of debilitating diseases, from cancer to neurodegenerative disorders. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the core advantages and potential applications of this valuable heterocyclic intermediate.

The Pyrazole Core: A Foundation of Therapeutic Success

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers a unique set of physicochemical properties that are highly advantageous in drug design.[1] Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][2] The metabolic stability of the pyrazole ring is a key factor in its prevalence in modern pharmaceuticals.

This compound: A Versatile Synthetic Intermediate

The strategic placement of an iodine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring makes this compound an exceptionally useful building block in synthetic medicinal chemistry. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for molecular diversification.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a wide range of aryl or heteroaryl boronic acids. This is a cornerstone technique for constructing the biaryl and heteroaryl structures frequently found in kinase inhibitors.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodopyrazole with terminal alkynes, introducing alkynyl moieties that can serve as key pharmacophoric elements or as handles for further functionalization.[3][4][5]

  • Heck-Mizoroki Reaction: This transformation allows for the introduction of alkenyl groups at the 3-position of the pyrazole, expanding the accessible chemical space to include molecules with diverse geometries and electronic properties.[6]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a variety of amines and related nitrogen-containing functional groups, which are crucial for interacting with biological targets.

The presence of the methyl group at the 5-position can influence the conformation of appended groups, potentially leading to enhanced binding affinity and selectivity for the target protein.[7]

Potential Therapeutic Applications in Drug Discovery

The versatility of this compound as a synthetic intermediate translates directly to its potential in developing novel therapeutics across multiple disease areas.

Oncology: Targeting Kinases and Beyond

Kinase inhibitors represent a major class of targeted cancer therapies, and the pyrazole scaffold is a common feature in many of these drugs.[1][8] The ability to readily introduce diverse aryl and heteroaryl groups at the 3-position of the pyrazole core via Suzuki-Miyaura coupling makes this compound an ideal starting point for the synthesis of novel kinase inhibitor libraries.

Potential Kinase Targets:

  • Janus Kinases (JAKs): Inhibitors of the JAK-STAT signaling pathway are crucial for treating inflammatory diseases and certain cancers. The pyrazole core is a key component of several JAK inhibitors.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Many pyrazole derivatives have been developed as inhibitors of these key regulators of cell growth and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): The 3-aminopyrazole scaffold, which can be accessed from this compound, is a privileged structure for the development of CDK inhibitors.[8]

  • IRAK (Interleukin-1 Receptor-Associated Kinase): Recent patents have disclosed pyrazole-containing compounds as inhibitors of IRAK, a key mediator in inflammatory signaling pathways implicated in cancer and autoimmune diseases.[9]

  • Casein Kinase 1 (CK1): Substituted pyrazole compounds have been identified as inhibitors of CK1, a protein kinase involved in the regulation of various cellular processes, including those relevant to cancer.

Beyond kinase inhibition, the pyrazole scaffold is also being explored for its potential in targeting other cancer-related pathways. For instance, derivatives of 4-(indol-3-yl)-pyrazole have been investigated as inhibitors of Tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in tumor immune evasion. While not a direct derivative, the synthetic strategies used to create these molecules could be adapted starting from this compound.

Neurodegenerative Diseases: A New Frontier for Pyrazole Derivatives

The development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a significant challenge. The pyrazole scaffold is emerging as a promising platform for the design of molecules that can modulate key pathological processes in these conditions.

Potential Targets in Neurodegeneration:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. 1H-pyrazole biaryl sulfonamides have been discovered as novel inhibitors of the G2019S-LRRK2 kinase.[7] The synthesis of such compounds can be readily achieved using this compound as a starting material for Suzuki-Miyaura coupling.

  • c-Jun N-terminal Kinase 3 (JNK3): As a key regulator of neuronal apoptosis, JNK3 is a promising target for the treatment of neurodegenerative diseases. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective JNK3 inhibitors.[7]

Experimental Protocols and Methodologies

To facilitate the exploration of this compound in drug discovery programs, detailed experimental protocols for key synthetic transformations are essential.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions starting from this compound.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira heck Heck Coupling (Alkene) start->heck product_suzuki 3-Aryl/Heteroaryl-5-methyl-1H-pyrazoles (e.g., Kinase Inhibitors) suzuki->product_suzuki product_sonogashira 3-Alkynyl-5-methyl-1H-pyrazoles (Bioactive Intermediates) sonogashira->product_sonogashira product_heck 3-Alkenyl-5-methyl-1H-pyrazoles (Novel Scaffolds) heck->product_heck

Caption: Generalized workflow for diversifying this compound.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of this compound is proprietary to the organizations developing them, general principles can be inferred from the broader class of pyrazole-based inhibitors.

Key SAR Insights for Pyrazole-Based Inhibitors:

  • Substitution at the 3-position: This position is often critical for establishing key interactions with the target protein. The nature of the substituent (e.g., aryl, heteroaryl, alkyl) significantly impacts potency and selectivity.

  • Substitution at the 5-position: The methyl group in this compound can provide beneficial steric interactions or influence the conformation of the 3-substituent, thereby enhancing binding.

  • N1-substitution: Modification of the pyrazole nitrogen can modulate physicochemical properties such as solubility and cell permeability, and can also introduce additional interaction points with the target.

The following table summarizes the general impact of substitutions on the pyrazole core based on published literature.

PositionSubstituent TypeGeneral Impact on Activity
3 Aryl/HeteroarylOften crucial for potency and selectivity; forms key interactions in the binding pocket.
Small alkylCan fill small hydrophobic pockets.
5 MethylCan provide favorable steric interactions and influence the conformation of the 3-substituent.[7]
HydrogenAllows for potential hydrogen bonding interactions.
1 (N-H) UnsubstitutedCan act as a hydrogen bond donor.
Alkyl/ArylModulates physicochemical properties and can introduce additional interactions.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its amenability to a wide range of robust cross-coupling reactions allows for the efficient generation of diverse libraries of novel compounds. The demonstrated and potential applications of pyrazole-based molecules in oncology and neurodegenerative diseases underscore the significant opportunities that this starting material presents for the development of next-generation therapeutics. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile intermediates like this compound will be paramount in the quest for new and effective medicines.

References

Tautomerism in substituted pyrazoles like 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazoles: The Case of 3-Iodo-5-methyl-1H-pyrazole

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, from anti-cancer kinase inhibitors to anti-inflammatory drugs.[1][2][3] Its metabolic stability and versatile chemical nature make it a highly attractive building block in drug design.[4][5] However, the inherent chemical properties that make pyrazoles so valuable also introduce a layer of complexity that is critical for drug development professionals to master: tautomerism.

Tautomers, isomers that readily interconvert through proton migration, can exhibit distinct physicochemical and biological properties.[6][7] A lack of understanding and control over a molecule's tautomeric preference can profoundly impact every stage of drug development, from lead optimization and formulation to bioavailability and pharmacodynamics.[8][9] This guide provides a deep dive into the annular tautomerism of substituted pyrazoles, using this compound as a central case study. We will dissect the underlying principles, explore the factors governing tautomeric equilibrium, and present robust experimental and computational workflows for their characterization.

The Phenomenon of Annular Tautomerism in Pyrazoles

For N-unsubstituted pyrazoles with different substituents at the 3- and 5-positions, a dynamic equilibrium known as annular prototropic tautomerism exists.[10][11] This process involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This interconversion results in two distinct tautomeric forms, which, while structurally similar, are non-equivalent.

For our subject molecule, this compound, the equilibrium is between:

  • This compound

  • 5-Iodo-3-methyl-1H-pyrazole

It is crucial to recognize that this is not a static state but a dynamic equilibrium. The proton exchange is typically an intermolecular process, often catalyzed by solvent molecules, with energy barriers significantly lower than for an intramolecular shift.[10][11]

Tautomerism T1 This compound T2 5-Iodo-3-methyl-1H-pyrazole T1->T2 H⁺ Migration

Caption: Annular tautomeric equilibrium in 3(5)-Iodo-5(3)-methyl-1H-pyrazole.

Guiding the Equilibrium: Key Influencing Factors

The predominance of one tautomer over the other is not random; it is governed by a delicate interplay of electronic, steric, and environmental factors. Understanding these allows researchers to predict and, in some cases, control the tautomeric landscape.

The Decisive Role of Substituents

The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant factor. Computational and experimental studies have established clear trends:[10][12]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and amino (-NH₂) tend to stabilize the tautomer where the proton resides on the adjacent nitrogen (N1), placing the EDG at the C5 position.

  • Electron-Withdrawing Groups (EWGs): Halogens (like -I), nitro (-NO₂), and carbonyl-containing groups (-COOH, -CFO) favor the tautomer where the proton is on the distal nitrogen (N2), which places the EWG at the C3 position.[12]

In the case of This compound , we have a classic push-pull system: an electron-donating methyl group and an electron-withdrawing iodo group. Based on established principles, the This compound tautomer, which places the EWG at C3 and the EDG at C5, is predicted to be the more stable and thus the major tautomer in the equilibrium.

The Solvent Environment

The solvent's polarity and its ability to form hydrogen bonds can significantly modulate the tautomeric equilibrium.[10]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring, potentially lowering the energy barrier for proton transfer and influencing the position of the equilibrium.[10]

  • Nonpolar Solvents (e.g., chloroform, benzene): In these environments, intermolecular self-association of pyrazole molecules through hydrogen bonding (forming dimers, trimers, or larger aggregates) becomes more prevalent, which can also favor a specific tautomer.[10][13]

Physical State and Temperature
  • Solid State: In the crystalline state, one tautomer is almost always exclusively present due to packing forces and stable hydrogen-bonding networks.[10][13] X-ray crystallography provides an unambiguous snapshot of this solid-state form.[14]

  • Solution: In solution, the dynamic equilibrium exists. Lowering the temperature can slow the rate of proton exchange on the NMR timescale, allowing for the observation and quantification of individual tautomers.[13][15]

FactorInfluence on Tautomeric EquilibriumPredicted Effect on this compound
Substituents Electron-withdrawing groups (EWGs) favor the C3 position; electron-donating groups (EDGs) favor the C5 position.[10][12]The This compound tautomer is expected to be the major form.
Solvent Polarity and hydrogen bonding capacity can shift the equilibrium.[10]The equilibrium constant may vary between polar and non-polar solvents.
Temperature Affects the rate of interconversion and can slightly shift the equilibrium position.Lower temperatures are required to resolve individual tautomers by NMR.[13]
Physical State A single tautomer typically dominates in the solid crystal lattice.[10]X-ray analysis will reveal only one form, which is likely the thermodynamically favored tautomer.

A Validated Workflow for Tautomer Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of a pyrazole's tautomeric behavior.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Synthesis & Purification (e.g., this compound) XRay Solid-State Analysis (X-Ray Crystallography) Synthesis->XRay Single Crystal NMR Solution Analysis (Multinuclear NMR) Synthesis->NMR Dissolved Sample DFT DFT Calculations (Tautomer Energy, NMR Shifts) Synthesis->DFT Structure Input Data Data Correlation & Tautomer Ratio Determination XRay->Data NMR->Data DFT->Data

Caption: Integrated workflow for the characterization of pyrazole tautomerism.

Protocol: Multinuclear NMR Spectroscopy for Tautomer Analysis

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[10][15] By comparing chemical shifts and coupling constants, one can unambiguously identify and quantify the tautomers present.

Objective: To determine the tautomeric ratio of this compound in solution.

Core Principle: The chemical environments of the C3 and C5 carbons and their attached substituents are distinct in each tautomer. At room temperature, rapid proton exchange often leads to time-averaged signals.[10] By lowering the temperature, the exchange can be slowed, allowing the distinct signals for each tautomer to be resolved.

Materials & Equipment:

  • Synthesized and purified this compound.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, THF-d₈).

  • NMR spectrometer (≥400 MHz) with variable temperature capabilities.

  • Cryogenically cooled probe (recommended for enhanced sensitivity, especially for ¹³C and ¹⁵N).

Step-by-Step Procedure:

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of the pyrazole in the chosen deuterated solvent. Use of silica-coated NMR tubes is recommended to minimize catalytic effects on proton exchange.[13]

  • Room Temperature Spectra: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note the broadness of signals for the pyrazole ring carbons (C3/C5) and the methyl group, which may indicate a dynamic equilibrium.[10]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in 10-15 K increments.

  • Coalescence Monitoring: Acquire a series of spectra at each temperature, paying close attention to the signals for C3, C5, and the methyl group. The temperature at which two distinct signals begin to resolve from a single broad peak is the coalescence temperature.

  • Slow-Exchange Regime: Continue to lower the temperature until the proton exchange is slow on the NMR timescale. This is indicated by sharp, well-resolved signals for each tautomer. This may require temperatures as low as -20 °C or below.[13]

  • Signal Assignment & Quantification:

    • In the ¹³C NMR spectrum, assign the C3 and C5 signals for each tautomer. The carbon bearing the iodine (C-I) will be at a significantly different chemical shift than the carbon bearing the methyl group (C-CH₃).

    • In the ¹H NMR spectrum, integrate the distinct signals for the methyl protons of each tautomer. The ratio of the integrals directly corresponds to the tautomeric ratio (KT).

  • Solvent Study: Repeat the experiment in solvents of differing polarity to assess the environmental impact on the equilibrium.

CarbonExpected ¹³C Shift (Tautomer A: 3-Iodo-5-methyl)Expected ¹³C Shift (Tautomer B: 5-Iodo-3-methyl)Rationale
C3 ~85-95 ppm~145-155 ppmDirect attachment to iodine causes a significant upfield shift.
C5 ~145-155 ppm~85-95 ppmCarbon attached to the methyl group is downfield compared to the C-I.
Note: These are estimated chemical shifts based on general trends in substituted pyrazoles. Actual values must be determined experimentally and can be supported by computational predictions.[16]
Protocol: X-Ray Crystallography for Solid-State Determination

Objective: To unambiguously determine the tautomeric form of this compound in the solid state.

Core Principle: Single-crystal X-ray diffraction provides a precise three-dimensional map of electron density in a crystal, allowing for the exact placement of atoms and the identification of hydrogen bonding patterns. This method definitively identifies which tautomer is present in the crystal lattice.[14][17]

Step-by-Step Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement: Solve the structure using direct methods or other standard techniques. Refine the atomic positions and parameters against the experimental data.

  • Tautomer Identification: The key is to locate the N-H proton. Its position will be evident from the electron density map and confirmed by the bond lengths and angles within the pyrazole ring, which differ slightly but measurably between tautomers.[17] The analysis will also reveal the intermolecular hydrogen-bonding network that stabilizes the crystal packing.

Computational Chemistry: Predicting Stability

Objective: To calculate the relative thermodynamic stabilities of the two tautomers and predict their NMR chemical shifts.

Core Principle: Quantum mechanical methods, particularly Density Functional Theory (DFT), can accurately model molecular structures and calculate their energies. By comparing the computed Gibbs free energies (ΔG) of the two tautomers, one can predict the equilibrium constant.[18][19]

Workflow:

  • Structure Generation: Build the 3D structures of both the this compound and 5-Iodo-3-methyl-1H-pyrazole tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10][19] This can be done for the gas phase and also using a solvent continuum model (e.g., PCM) to simulate different environments.

  • Energy Calculation: Calculate the Gibbs free energy for each optimized structure. The difference in energy (ΔG) indicates the relative stability; the lower-energy structure is the predicted major tautomer.

  • NMR Prediction: Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) calculation to predict the ¹³C and ¹H NMR chemical shifts.[19] These predicted values can be invaluable for assigning the experimental spectra.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it has profound real-world consequences.[6][8]

  • Target Binding: Tautomers present different hydrogen bond donor/acceptor patterns. One tautomer may bind to a biological target with high affinity, while the other is inactive. The position of the N-H proton is often critical for forming key interactions in an active site.[8]

  • Physicochemical Properties: Tautomers can have different pKa values, logP, and solubility, which directly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Intellectual Property: A specific tautomer, if it can be isolated or is shown to be the dominant active form, can be the subject of a patent, making its characterization essential for protecting intellectual property.

Conclusion

Tautomerism in substituted pyrazoles is a fundamental property that must be thoroughly investigated during the drug discovery and development process. For molecules like this compound, a combination of high-field, variable-temperature NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations provides a complete picture of the tautomeric landscape in both solution and solid states. By applying the robust workflows detailed in this guide, researchers can confidently characterize their compounds, leading to more informed decisions in lead optimization, a deeper understanding of structure-activity relationships, and ultimately, the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Electronic Properties of Functionalized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the pyrazole scaffold represents a cornerstone of molecular design.[1][2][3][4][5] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique electronic landscape that is highly tunable through strategic functionalization.[2][6] Understanding and manipulating these electronic properties is paramount for the rational design of novel therapeutics, advanced materials, and efficient agrochemicals.[2][7] This guide provides a comprehensive exploration of the core principles governing the electronic characteristics of functionalized pyrazoles, detailing both the theoretical underpinnings and the practical experimental methodologies used to characterize them.

The Pyrazole Core: An Electronic Overview

The pyrazole ring is an aromatic system with six π-electrons delocalized across the five ring atoms.[8] The two nitrogen atoms impart distinct electronic features: one nitrogen (N1) is pyrrole-like, with its lone pair participating in the aromatic system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, contributing to its basicity.[3][9] This inherent electronic arrangement makes the pyrazole ring a π-excessive system that is susceptible to electrophilic attack, particularly at the C4 position.[8][10] The reactivity and electronic distribution can be significantly altered by introducing various functional groups.[2][10]

The Impact of Functionalization on Electronic Properties

The introduction of substituents onto the pyrazole ring is the primary strategy for modulating its electronic properties.[2][11] These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy (-OR), and amino (-NH2) increase the electron density of the pyrazole ring through inductive and/or resonance effects.[11] This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound more susceptible to oxidation. EDGs can also influence the acidity of the pyrrole-like NH group.[11]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) decrease the electron density of the ring.[11] This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more amenable to reduction. The presence of EWGs can significantly impact the regioselectivity of further reactions.[12]

The interplay of these groups dictates the HOMO-LUMO energy gap, a critical parameter that governs the molecule's electronic transitions, chemical reactivity, and potential applications in optoelectronics.[13][14][15] A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excited and generally more reactive.[14]

The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals (HOMO and LUMO) of the pyrazole core.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_core Unsubstituted Pyrazole cluster_ewg Electron-Withdrawing Group (EWG) EDG_HOMO HOMO (Higher Energy) EDG_LUMO LUMO Core_HOMO HOMO Core_HOMO->EDG_HOMO Raises HOMO Core_LUMO LUMO EWG_LUMO LUMO (Lower Energy) Core_LUMO->EWG_LUMO Lowers LUMO EWG_HOMO HOMO

Caption: Effect of EDGs and EWGs on Pyrazole's Frontier Orbitals.

Theoretical and Computational Approaches

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of functionalized pyrazoles.[16][17] These computational methods allow for the calculation of several key electronic descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): As discussed, the energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental to understanding a molecule's reactivity and spectral properties.[13][14] DFT calculations can accurately predict these values and visualize the spatial distribution of these orbitals.[13][16]

  • Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15] This is crucial for predicting intermolecular interactions and reaction sites.

  • Global Quantum Chemical Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies, offering further insights into the stability and reactivity of the molecule.[18]

These computational studies are not merely predictive; they are essential for interpreting experimental results and guiding the synthesis of new pyrazole derivatives with desired electronic characteristics.[19][20]

Compound Substituent HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Pyrazole-Hydrazone L14-hydroxy-3-methoxybenzaldehyde--4.38[13]
Pyrazole-Hydrazone L24-methylbenzaldehyde--5.75[13]
Pyrazole Derivative 3a4-Methoxyphenyl, 3-nitrophenyl--3.38[21]
Pyrazole Derivative 3b4-Methoxyphenyl, 4-nitrophenyl--3.38[21]

Table 1: Computationally determined HOMO-LUMO energy gaps for selected functionalized pyrazoles.

Experimental Characterization of Electronic Properties

While computational methods provide a theoretical framework, experimental techniques are necessary to validate and quantify the electronic properties of synthesized pyrazole compounds. The two most common and powerful techniques are Cyclic Voltammetry and UV-Visible Spectroscopy.

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound, providing direct experimental measurement of its oxidation and reduction potentials.[12][22] From these potentials, the energies of the HOMO and LUMO can be estimated. The causality behind this is that the oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO.

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the functionalized pyrazole compound in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[23]

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Scan the potential from an initial value where no faradaic current flows towards a more positive potential to observe oxidation peaks.

    • Reverse the scan direction to observe the corresponding reduction of the oxidized species.

    • Continue the scan to negative potentials to observe reduction peaks of the original compound.

    • Record the current response as a function of the applied potential.

  • Internal Standard: After the initial measurement, add a known internal standard with a stable and well-defined redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.[24] This allows for accurate referencing of the measured potentials.[24]

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc⁺):

      • E(HOMO) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

CV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Electrolyte & Sample Solution B Assemble 3-Electrode Cell A->B C Deoxygenate with N₂/Ar B->C D Scan Potential & Record Current (Voltammogram) C->D Begin Experiment E Add Ferrocene Standard D->E F Re-run Scan E->F G Determine Onset Potentials (Eₒₓ, EᵣₑᏧ) F->G Analyze Data H Calculate HOMO & LUMO Energies G->H I Determine HOMO-LUMO Gap H->I

Caption: Standard workflow for CV analysis of pyrazole compounds.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[25] For functionalized pyrazoles, this technique probes the electronic transitions between molecular orbitals, most notably the transition from the HOMO to the LUMO.[22] The wavelength of maximum absorption (λₘₐₓ) is directly related to the HOMO-LUMO energy gap; a smaller gap corresponds to absorption at a longer wavelength. The shape and intensity of the absorption bands can also provide information about the nature of the electronic transitions (e.g., π → π* transitions).[26]

  • Solvent Selection: Choose a UV-grade solvent in which the pyrazole compound is soluble and that does not absorb in the region of interest (e.g., ethanol, dichloromethane, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λₘₐₓ to ensure adherence to the Beer-Lambert law. Typically, concentrations are in the micromolar (10⁻⁶ M) range.[25]

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

  • Baseline Correction: Place the reference cuvette in both the sample and reference beams and run a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Spectrum Acquisition:

    • Place the sample cuvette in the sample beam.

    • Scan the desired wavelength range (typically 200-800 nm for organic compounds).[20]

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • The optical band gap (E₉) can be estimated from the onset of the absorption edge (λₒₙₛₑₜ) using the Planck-Einstein relation:

      • E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)

Applications Driven by Tunable Electronic Properties

The ability to precisely control the electronic properties of pyrazoles through functionalization has led to their widespread use in several high-impact fields:

  • Drug Development: The electronic nature of a pyrazole derivative influences its ability to interact with biological targets like proteins and enzymes through hydrogen bonding and hydrophobic interactions.[2] By tuning these properties, medicinal chemists can optimize the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[7] Many successful drugs, including the anti-inflammatory celecoxib, feature a pyrazole core.[16]

  • Materials Science: Functionalized pyrazoles are used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[21] Their tunable HOMO-LUMO gaps allow for the creation of materials that absorb and emit light at specific wavelengths, or that facilitate efficient charge transport.[21]

  • Agrochemicals: The biological activity of pyrazole-based herbicides and fungicides is also tied to their electronic properties, which dictate their interaction with target enzymes in pests and plants.[2][7]

Future Outlook and Challenges

The field of functionalized pyrazoles continues to evolve, with ongoing research focused on developing more efficient synthetic methodologies and exploring novel applications.[4] A significant challenge lies in the precise prediction and control of electronic properties in complex molecular systems and in the solid state, where intermolecular interactions play a crucial role.[27] The integration of advanced computational modeling with high-throughput experimental screening will be essential for accelerating the discovery of new pyrazole-based compounds with tailored electronic properties for next-generation technologies and therapeutics.

References

Methodological & Application

Application Note: Regioselective Synthesis of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a halogen, such as iodine, onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed guide for the synthesis of 3-Iodo-5-methyl-1H-pyrazole from the readily available starting material, 3-methyl-1H-pyrazole.

A significant challenge in the functionalization of substituted pyrazoles is controlling the regioselectivity of electrophilic substitution. The pyrazole ring possesses multiple reactive sites, and the directing effects of existing substituents play a crucial role in determining the outcome of the reaction. In the case of 3-methyl-1H-pyrazole, electrophilic attack can potentially occur at the C4 or C5 position. This guide will explore the mechanistic basis for this selectivity and provide two distinct protocols to favor the formation of the desired 5-iodo isomer.

Due to prototropic tautomerism, this compound and 5-Iodo-3-methyl-1H-pyrazole are tautomers and often exist in equilibrium. For clarity, this document will refer to the target molecule as this compound (CAS 93233-21-7).

Mechanistic Insights: The Challenge of Regioselectivity

The electrophilic iodination of 3-methyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The methyl group at the C3 position is an electron-donating group, which further activates the ring towards electrophilic substitution.

The regiochemical outcome of the reaction is determined by the relative stability of the cationic intermediates (sigma complexes) formed upon attack of the electrophile at the C4 and C5 positions.

  • Attack at C4: The positive charge in the resulting sigma complex can be delocalized over the two nitrogen atoms and the C5 carbon. The electron-donating methyl group at C3 provides some stabilization to this intermediate. Electrophilic substitution on pyrazoles generally favors the C4 position.[1]

  • Attack at C5: Attack at the C5 position results in a sigma complex where the positive charge is also delocalized. The proximity of the electron-donating methyl group can influence the stability of this intermediate.

While direct electrophilic iodination of 3-methyl-1H-pyrazole is likely to yield the 4-iodo isomer as the major product, specific reaction conditions and reagents can be employed to favor the formation of the 5-iodo isomer. This guide presents two protocols: a direct iodination method that may produce a mixture of isomers with the 4-iodo derivative likely predominating, and a more regioselective method for the synthesis of the desired 5-iodo isomer via a lithiation-iodination sequence.[2][3]

Experimental Protocols

Protocol 1: Direct Iodination using N-Iodosuccinimide (Likely to favor 4-Iodo-3-methyl-1H-pyrazole)

This protocol describes a general method for the iodination of pyrazoles using N-Iodosuccinimide (NIS), a mild and effective iodinating agent.[4] While this method is straightforward, it is anticipated to yield the 4-iodo isomer as the major product. Careful chromatographic purification will be necessary to isolate the desired 5-iodo isomer.

Materials:

  • 3-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 4-iodo and 5-iodo isomers.

Data Presentation:

ParameterValue
Starting Material3-methyl-1H-pyrazole
ReagentN-Iodosuccinimide (NIS)
Stoichiometry1.1 eq. NIS
SolventAcetonitrile
TemperatureRoom Temperature to 60 °C
Work-upAqueous Na₂S₂O₃, Brine
PurificationColumn Chromatography

Visualization of Workflow:

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3-methyl-1H-pyrazole in anhydrous Acetonitrile add_nis Add N-Iodosuccinimide (NIS) start->add_nis react Stir at RT or heat to 60 °C add_nis->react monitor Monitor by TLC react->monitor concentrate Remove Acetonitrile monitor->concentrate dissolve Dissolve in Dichloromethane concentrate->dissolve wash_thiosulfate Wash with aq. Na₂S₂O₃ dissolve->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product Isolate 4-iodo and This compound chromatography->product

Caption: Workflow for the direct iodination of 3-methyl-1H-pyrazole.

Protocol 2: Regioselective Synthesis of this compound via Lithiation-Iodination

This protocol is designed to achieve higher regioselectivity for the desired 5-iodo isomer by employing a directed lithiation strategy followed by quenching with iodine.[2][3] This method takes advantage of the greater acidity of the C5-H bond in the pyrazole ring, which can be selectively deprotonated with a strong base like n-butyllithium.

Materials:

  • 3-methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable glassware for air-sensitive reactions

  • Dry ice/acetone bath

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation:

ParameterValue
Starting Material3-methyl-1H-pyrazole
Reagentsn-Butyllithium, Iodine
Stoichiometry1.1 eq. n-BuLi, 1.2 eq. I₂
SolventTetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Work-upAqueous NH₄Cl, Na₂S₂O₃, Brine
PurificationColumn Chromatography

Visualization of Workflow:

G cluster_prep Lithiation & Iodination cluster_workup Work-up cluster_purification Purification start Dissolve 3-methyl-1H-pyrazole in anhydrous THF under Argon cool Cool to -78 °C start->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi stir1 Stir at -78 °C for 1h add_nBuLi->stir1 add_iodine Add Iodine solution in THF stir1->add_iodine warm Warm to Room Temperature add_iodine->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Dichloromethane quench->extract wash_thiosulfate Wash with aq. Na₂S₂O₃ extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the regioselective synthesis of this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see a singlet for the C4-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the iodine atom.

    • ¹³C NMR: The carbon bearing the iodine atom (C3 or C5, depending on the tautomer) will show a characteristic chemical shift. The other pyrazole carbons and the methyl carbon should also be observable.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₄H₅IN₂, MW: 208.00 g/mol ).

  • Melting Point: If the product is a solid, determination of the melting point can be used as an indicator of purity.

Safety and Handling

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • n-Butyllithium (n-BuLi): Is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques for air-sensitive reagents. It can cause severe burns.

  • Iodine (I₂): Is corrosive and can cause burns. It is also harmful if inhaled.

  • Solvents: Acetonitrile, THF, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

This application note provides two distinct protocols for the synthesis of this compound from 3-methyl-1H-pyrazole. While direct iodination with NIS is a simpler procedure, it is likely to yield the 4-iodo isomer as the major product. For a more regioselective synthesis of the desired 5-iodo isomer, the lithiation-iodination protocol is recommended. The choice of method will depend on the desired purity and the available resources. Careful execution of the experimental procedures and purification techniques is crucial for obtaining the target compound in good yield and purity.

References

Introduction: The Strategic Importance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Iodo-5-methyl-1H-pyrazole: Protocols and Mechanistic Insights

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of blockbuster drugs and biologically active compounds.[1][2] From anti-cancer agents like Ibrutinib to anti-inflammatory drugs, the structural and electronic properties of the pyrazole ring make it an ideal framework for interacting with a diverse range of biological targets.[1][3] The synthesis of functionalized pyrazoles, particularly 3-aryl-5-methyl-1H-pyrazoles, is therefore a critical endeavor for researchers in drug discovery and development.[4][5][6]

Among the most powerful and versatile methods for forging the crucial carbon-carbon bond required for these structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning transformation enables the efficient coupling of an organoboron species (like a boronic acid) with an organic halide.[9] this compound serves as an excellent substrate for this reaction. The high reactivity of the carbon-iodine bond facilitates the initial step of the catalytic cycle, allowing for the modular and efficient synthesis of a vast library of derivatives with broad applications.[10][11]

This guide provides senior researchers and drug development professionals with a comprehensive overview of the Suzuki-Miyaura coupling using this compound, detailing the underlying mechanism, offering field-tested experimental protocols, and presenting a guide for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[9][12] Understanding this cycle is paramount for rational experimental design and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar Pd(II) intermediate. The high reactivity of aryl iodides makes this step typically fast and efficient.[12]

  • Transmetalation : This is often the rate-determining step. The boronic acid coupling partner is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[13] This boronate then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) complex, displacing the iodide and forming a di-organopalladium intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired 3-aryl-5-methyl-1H-pyrazole product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAd Oxidative Addition Pd0->OxAd This compound PdII_Halide Ar-Pd(II)-I Intermediate (Pyrazolyl-Pd-I) OxAd->PdII_Halide Trans Transmetalation PdII_Halide->Trans Ar'-B(OR)₂ + Base PdII_Diorgano Ar-Pd(II)-Ar' Intermediate (Pyrazolyl-Pd-Aryl) Trans->PdII_Diorgano RedEl Reductive Elimination PdII_Diorgano->RedEl Product Formation Product 3-Aryl-5-methyl-1H-pyrazole RedEl->Pd0 Regenerated Catalyst Start This compound + Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Special Considerations for Unprotected Pyrazoles

The presence of the N-H group in this compound can be a complicating factor. Nitrogen-rich heterocycles can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[14] However, numerous successful protocols exist for the coupling of unprotected pyrazoles.[14][15] The choice of a suitable base and ligand is critical to mitigate potential inhibition and ensure efficient turnover. In some cases, the pyrazole anion formed under basic conditions can interact with the catalyst, but with appropriate ligand choice, productive coupling is readily achieved.[14]

Core Components: A Guide to Reagent Selection

The success of the Suzuki coupling is highly dependent on the judicious selection of four key components:

ComponentRole & RationaleCommon Examples
Palladium Source The heart of the reaction. Pd(0) is the active species. Pd(II) pre-catalysts are reduced in situ. Modern pre-catalysts offer improved stability and activity.[16]Pd(0): Pd(PPh₃)₄Pd(II): Pd(OAc)₂, PdCl₂(dppf)Pre-catalysts: XPhos Pd G2/G3, SPhos Pd G2
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often superior for heteroaryl couplings.Triphenylphosphine (PPh₃): A classic, general-purpose ligand.Buchwald Ligands: XPhos, SPhos, AdBrettPhos (excellent for challenging substrates).[17]
Base Activates the boronic acid to form a boronate complex, which is necessary for the transmetalation step. The choice of base can significantly impact yield and reaction time.[13]Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ (Cesium carbonate is highly effective but more expensive).Phosphates: K₃PO₄ (A strong, effective base, often used in anhydrous conditions).
Solvent Must dissolve both the organic substrates and the inorganic base. Typically, a mixture of an organic solvent and water is used.[7][18]Ethers: 1,4-Dioxane, 1,2-Dimethoxyethane (DME)Aromatics: TolueneAlcohols: EthanolTypical Mixtures: Dioxane/H₂O, Toluene/EtOH/H₂O

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Heat Reaction (Conventional or Microwave) Solvent->Reaction Monitor 4. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating Method

This protocol is a reliable, general-purpose method suitable for a wide range of aryl and heteroaryl boronic acids.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Deionized Water (2 mL)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, the aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Prepare a degassed 3:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Add 8 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 6-18 hours).[10]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-5-methyl-1H-pyrazole product.[9]

Protocol 2: Microwave-Assisted Synthesis

This method leverages microwave irradiation to dramatically reduce reaction times, often improving yields.[19]

Materials & Reagents:

  • This compound (0.5 mmol, 1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (0.022 mmol, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Deionized Water (1 mL)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Setup: In a microwave reaction vial, combine this compound, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add DME (3 mL) and water (1 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 10-30 minutes.[19] (Note: Reaction time and temperature are initial suggestions and should be optimized).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The workup and purification procedure is identical to that described in Protocol 1 (steps 6-9).

Troubleshooting and Optimization

Even robust reactions can encounter issues. The following table provides guidance on common problems and their solutions.

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a fresh, high-quality catalyst. Consider a more stable pre-catalyst (e.g., XPhos Pd G2).2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[20]3. Increase the temperature. If using conventional heating, consider switching to microwave irradiation.[20]
Dehalogenation Side Product The iodo-pyrazole is reduced to 5-methyl-1H-pyrazole. This can be promoted by certain solvents or impurities.This is a known side reaction for iodo-pyrazoles.[21] While challenging to eliminate completely, using a more active catalyst/ligand system to promote faster C-C coupling can minimize it. Consider using the corresponding bromo-pyrazole if dehalogenation is severe.[20][21]
Boronic Acid Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.Ensure the reaction is maintained under a strictly inert atmosphere. Thoroughly degas all solvents.
Poor Yield with Electron-Deficient Boronic Acids Transmetalation is often slower with electron-poor boronic acids.Use a stronger base (K₃PO₄, Cs₂CO₃) and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the transmetalation step.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is an exceptionally powerful and versatile strategy for the synthesis of novel chemical entities for drug discovery and materials science. By understanding the core mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct complex 3-aryl-5-methyl-1H-pyrazole derivatives. The protocols provided herein serve as a validated foundation upon which to build, enabling the rapid diversification of this important heterocyclic scaffold.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling reaction of 3-iodo-5-methyl-1H-pyrazole. This document offers in-depth mechanistic insights, detailed experimental protocols, and critical considerations for the successful synthesis of novel alkynyl-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction: The Strategic Importance of Pyrazole Alkynylation

The pyrazole nucleus is a privileged pharmacophore, integral to the structure of numerous therapeutic agents.[1] The ability to functionalize the pyrazole ring allows for the exploration of vast chemical space in the pursuit of novel drug candidates. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Catalyzed by a combination of palladium and copper complexes, this reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it an indispensable tool in modern organic synthesis and drug discovery.[1][2]

This guide focuses on the application of the Sonogashira coupling to this compound, a readily accessible building block. The introduction of diverse alkynyl moieties at the 3-position of the pyrazole ring can significantly modulate the biological activity of the resulting molecules, offering a robust strategy for lead optimization and the development of new chemical entities.

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira reaction proceeds via a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The active palladium(0) species initiates the cycle by undergoing oxidative addition to the this compound. This step forms a palladium(II)-pyrazole complex.

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[3] This activation of the alkyne is a crucial step.[3]

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II)-pyrazole complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to furnish the desired 3-alkynyl-5-methyl-1H-pyrazole product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) (Ar = Pyrazole) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Diorgano ReductiveElim Reductive Elimination PdII_Diorgano->ReductiveElim ReductiveElim->Pd0 Regeneration Product Ar-C≡C-R ReductiveElim->Product CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation + H-C≡C-R + Base Cu_Acetylide Cu-C≡C-R Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide caption Catalytic cycles of the Sonogashira cross-coupling reaction.

Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash column chromatography system

General Protocol for the Sonogashira Coupling of this compound:

This protocol is adapted from established procedures for the coupling of related iodopyrazoles.[1][4][5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed DMF or THF (to make a ~0.2 M solution) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C.[1] The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.[1][6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-methyl-1H-pyrazole.

Workflow start Start setup Reaction Setup (Pyrazole, Catalysts, Inert Atm.) start->setup add_reagents Add Solvent and Base setup->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne react Stir and Heat (Monitor by TLC/LC-MS) add_alkyne->react workup Aqueous Workup (EtOAc, NH₄Cl, Brine) react->workup dry Dry and Concentrate workup->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product caption General experimental workflow for Sonogashira cross-coupling.

Figure 2: General experimental workflow for Sonogashira cross-coupling.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is contingent on the careful control of several parameters. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterTypical RangeRationale and Considerations
Palladium Catalyst 2-5 mol %PdCl₂(PPh₃)₂ is a common choice. Other Pd(0) or Pd(II) precatalysts can be used.[2]
Copper(I) Co-catalyst 4-10 mol %CuI is the standard co-catalyst. Its presence accelerates the reaction.[2]
Base 2.0-3.0 eqAn amine base like Et₃N or DIPEA is required to neutralize the HI formed and facilitate the formation of the copper acetylide.[1][3]
Solvent DMF, THF, DioxaneMust be anhydrous and degassed to prevent catalyst deactivation and side reactions.[4]
Temperature Room Temp. to 80 °CIodopyrazoles are generally reactive and may proceed at room temperature.[6] Heating may be required for less reactive alkynes.
Atmosphere Inert (Ar or N₂)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions.Use fresh, high-purity catalysts. Ensure all glassware is flame-dried and the solvent is properly degassed.
Glaser Homocoupling Presence of oxygen.Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[4]
Hydrodehalogenation High temperature; Presence of a proton source.Run the reaction at a lower temperature for a longer duration. Ensure the use of a dry, aprotic solvent.[4]
N-H Reactivity The N-H proton of the pyrazole can be acidic.For certain substrates or subsequent reactions, protection of the pyrazole N-H with a suitable protecting group (e.g., Boc, ethoxyethyl) may be necessary.[7][8]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 3-alkynyl-5-methyl-1H-pyrazole derivatives.[1] The protocol provided herein serves as a robust starting point for the synthesis of diverse libraries of these valuable compounds for applications in drug discovery and materials science. Careful attention to reaction parameters, particularly the maintenance of anaerobic conditions, is critical for achieving high yields and purity.

References

Application Notes and Protocols for the Utilization of 3-Iodo-5-methyl-1H-pyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved pharmaceuticals. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for designing potent and selective enzyme inhibitors. Within the vast landscape of drug discovery, the pyrazole moiety has proven particularly effective in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

3-Iodo-5-methyl-1H-pyrazole emerges as a highly valuable and versatile building block for the synthesis of these complex kinase inhibitors. The presence of a methyl group at the 5-position can provide crucial steric and electronic interactions within the kinase active site, while the iodo group at the 3-position serves as a versatile synthetic handle. This C-I bond is readily activated for participation in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of intricate molecular architectures with diverse functionalities. This application note will provide detailed protocols and insights into the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of KRAS G12C inhibitors.

Core Application: Synthesis of KRAS G12C Inhibitors via Suzuki-Miyaura Coupling

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development. However, recent breakthroughs have led to the development of covalent inhibitors that specifically target this mutant cysteine, locking the KRAS protein in an inactive state. Pyrazole-based compounds have been instrumental in the design of these groundbreaking inhibitors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing KRAS G12C inhibitors, this reaction is employed to couple the this compound core with various aryl or heteroaryl boronic acids or esters, creating the foundational scaffold of the final inhibitor.

cluster_workflow General Workflow: Suzuki-Miyaura Coupling cluster_reaction General Workflow: Suzuki-Miyaura Coupling Reactants This compound + Aryl/Heteroaryl Boronic Ester Conditions Palladium Catalyst Base Solvent Reaction Cross-Coupling Reaction Conditions->Reaction Product Coupled Pyrazole Scaffold Reaction->Product Purification Work-up & Chromatography Product->Purification Final_Intermediate Purified Intermediate for Further Synthesis Purification->Final_Intermediate

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling for a KRAS G12C Inhibitor Intermediate

The following protocol is adapted from methodologies described in patent literature for the synthesis of pyrazolyl derivatives as anti-cancer agents. This specific example details the coupling of this compound with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Table 1: Reaction Components and Conditions for Suzuki-Miyaura Coupling

Component Role Amount (Molar Equivalents) Example Quantity
This compoundStarting Material1.01.50 g (7.21 mmol)
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineCoupling Partner1.292.05 g (9.30 mmol)
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst~0.05Varies with catalyst
Sodium Carbonate (Na₂CO₃)Base3.010.8 mL (2.0 M aq. soln)
1,4-DioxaneSolvent-60 mL

Step-by-Step Procedure:

  • Reaction Setup: To a suitable reaction vessel, add this compound (1.50 g, 7.21 mmol), 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.05 g, 9.30 mmol), and 1,4-dioxane (60 mL).

  • Addition of Base: Add a 2.0 M aqueous solution of sodium carbonate (10.8 mL, 21.6 mmol) to the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 5 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) to the degassed mixture.

  • Heating: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Biological Context and Mechanism of Action

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation allows the protein to remain in a constitutively active state, leading to the persistent activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This uncontrolled signaling drives tumor cell proliferation and survival. The pyrazole-based inhibitors synthesized from this compound are designed to covalently bind to the mutant cysteine residue of KRAS G12C, locking it in the inactive GDP-bound state and thereby blocking downstream signaling.

cluster_pathway KRAS Signaling Pathway and Inhibition cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor Pyrazole-based Inhibitor Inhibitor->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation

Caption: The KRAS signaling pathway and the mechanism of inhibition by pyrazole-based covalent inhibitors.

Broader Applications and Future Directions

While the Suzuki-Miyaura coupling is a well-documented and powerful application of this compound, its utility is not limited to this reaction. The iodo-substituent also makes it an excellent substrate for other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is of paramount importance in medicinal chemistry for the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing fragments. These nitrogen-containing moieties are often crucial for establishing key interactions with the target kinase, such as hydrogen bonds with the hinge region of the ATP-binding site. Although a specific protocol for the Buchwald-Hartwig amination of this compound in the context of kinase inhibitor synthesis was not detailed in the searched literature, the general principles of this reaction on halo-pyrazoles are well-established. Researchers can leverage this reactivity to build diverse libraries of novel kinase inhibitors by coupling this compound with a wide array of amines, anilines, and other nitrogen-containing heterocycles.

Conclusion

This compound is a strategically important building block in the synthesis of kinase inhibitors. Its well-defined structure and the versatile reactivity of the iodo group enable the efficient construction of complex molecular scaffolds through reliable and scalable cross-coupling reactions. The detailed protocol for its use in a Suzuki-Miyaura coupling to generate a key intermediate for KRAS G12C inhibitors highlights its practical application in targeting challenging cancer-related proteins. The potential for this pyrazole derivative to participate in other important transformations, such as C-N bond formation, further underscores its value to researchers, scientists, and drug development professionals in the ongoing quest for novel and effective kinase inhibitors.

Application Note: Strategic Derivatization of 3-Iodo-5-methyl-1H-pyrazole for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile bioisostere for other functional groups, engaging in critical hydrogen bonding interactions with biological targets.[3][4] The strategic functionalization of the pyrazole ring is therefore a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[5]

This guide focuses on 3-iodo-5-methyl-1H-pyrazole, a highly valuable and versatile building block for the synthesis of compound libraries. The C3-iodo group serves as an exceptionally efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the two ring nitrogens provide additional points for diversification. This document provides detailed protocols and expert insights into the key derivatization strategies for this scaffold, empowering researchers to rapidly generate novel and diverse molecular entities.

Core Derivatization Strategies: A Multi-Vector Approach

The derivatization of this compound can be approached from two primary vectors: functionalization at the C3-position via the iodo-group and substitution at the ring nitrogen atoms. A comprehensive library synthesis strategy leverages both pathways to maximize structural diversity.

Caption: Overall derivatization workflow for this compound.

C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is the prime site for introducing carbon-based substituents through well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[6][7] It enables the direct installation of aryl and heteroaryl moieties, which are critical for modulating electronic properties and engaging in π-stacking or hydrophobic interactions with protein targets.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DME/H₂O 4:1).[8]

  • Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-16 hours is typical.[9] For microwave-assisted synthesis, 100-140 °C for 15-45 minutes is a good starting point.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Scientist's Insights:

  • Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6] Cesium carbonate is often more effective for less reactive substrates but is more expensive than potassium or sodium carbonate.

  • Solvent System: The presence of water is essential for dissolving the inorganic base and aiding in the formation of the active boronate. Dioxane and DME are excellent solvents for dissolving the organic components and are stable at high temperatures.

  • Degassing: Palladium(0) catalysts are sensitive to oxidation. Thoroughly degassing the solvent and maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid Partner Catalyst (mol%) Base (eq.) Solvent Temp (°C) / Time
Phenylboronic acid Pd(PPh₃)₄ (3%) K₂CO₃ (2.5) Dioxane/H₂O 90 °C / 8h
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3%) Cs₂CO₃ (2.0) DME/H₂O 120 °C (MW) / 20 min

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 °C / 12h |

Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling provides a direct route to install terminal or substituted alkynes at the C3 position.[10][11] The resulting alkynyl-pyrazoles are valuable targets themselves or can serve as versatile intermediates for further transformations, such as cycloadditions (click chemistry) or reductions.

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst, Copper(I) iodide (CuI) (4-10 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent and Base Addition: Add an anhydrous solvent, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the reaction base. Anhydrous THF or DMF can also be used as co-solvents.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Scientist's Insights:

  • Dual Catalysis: The Sonogashira reaction relies on a synergistic palladium/copper catalytic system. The palladium complex undergoes the main oxidative addition/reductive elimination cycle, while the copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[11][12]

  • N-H Reactivity: The pyrazole N-H proton is weakly acidic. While many Sonogashira reactions tolerate this, with certain sensitive substrates or under forcing conditions, competitive deprotonation can occur. In such cases, pre-protection of the pyrazole nitrogen (e.g., as a Boc or ethoxyethyl derivative) may be necessary to achieve optimal yields.[13][14][15]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and general method for constructing carbon-nitrogen bonds.[16] This reaction allows for the coupling of the 3-iodopyrazole with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, providing a direct route to compounds with diverse polarity, basicity, and hydrogen-bonding potential.[17][18]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a specialized phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq.) to a dry reaction vessel.

  • Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Solvent & Reaction: Add an anhydrous, non-protic solvent (e.g., toluene, dioxane, or THF) and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Scientist's Insights:

  • The Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand.[19] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[16]

  • Strong Base Required: Unlike Suzuki or Sonogashira couplings, this reaction requires a strong base to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species necessary for reductive elimination. Sodium tert-butoxide is the most common choice.

  • Air-Free Technique: Both the Pd(0) species and the electron-rich phosphine ligands are highly sensitive to air. Strict anaerobic conditions are mandatory for success. Using commercially available, air-stable palladium precatalysts can simplify the setup.

N-Functionalization: Controlling Regioselectivity

Alkylation or arylation of the pyrazole nitrogen atoms is a primary method for library diversification. However, for an unsymmetrical substrate like this compound, this reaction can produce two regioisomers (N1 and N2 substitution), presenting a significant challenge.[20]

Caption: Regiochemical outcome of N-alkylation is often governed by sterics.

Experimental Protocol: Base-Mediated N-Alkylation

  • Pyrazole Deprotonation: To a stirred suspension of a base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.2 eq., 60% dispersion in oil)) in an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) under an inert atmosphere, add this compound (1.0 eq.) at 0 °C or room temperature.

  • Activation: Stir the mixture for 15-60 minutes to allow for complete deprotonation, forming the pyrazolate anion.

  • Electrophile Addition: Add the alkylating or acylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (40-80 °C) and stir for 2-16 hours.

  • Monitoring & Workup: Monitor the formation of the two isomers by LC-MS. Upon completion, quench the reaction (carefully with water if NaH was used), and extract the products into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The regioisomers can often be separated by silica gel column chromatography.

Scientist's Insights:

  • Controlling Regioselectivity: The regiochemical outcome is a delicate balance of steric and electronic factors.[21]

    • Steric Effects: The methyl group at the C5 position sterically encumbers the adjacent N1 nitrogen. Consequently, alkylation with bulky electrophiles (e.g., benzyl bromide) will strongly favor substitution at the less hindered N2 position.

    • Solvent and Counter-ion: The choice of base and solvent can influence the location of the cation associated with the pyrazolate anion, which in turn can direct the incoming electrophile.[20]

  • Library Strategy: For library synthesis, one might either optimize conditions to heavily favor a single isomer or proceed with a mixture and separate the isomers chromatographically, thereby generating two distinct scaffolds from a single reaction.

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse chemical libraries. By strategically employing a combination of C-C and C-N bond-forming cross-coupling reactions at the C3-position and regioselective N-functionalization, researchers can rapidly access a wide array of novel pyrazole analogues. The protocols and insights provided in this guide serve as a robust foundation for leveraging this key building block in modern drug discovery programs.

References

The Strategic Role of 3-Iodo-5-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Crop Protection

The pyrazole ring system is a foundational scaffold in the design and development of high-efficacy agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent fungicides, herbicides, and insecticides.[3][4] Within this important class of compounds, 3-Iodo-5-methyl-1H-pyrazole has emerged as a particularly valuable and strategic intermediate. The presence of an iodine atom at the 3-position provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.[5][6] This allows for the modular and efficient assembly of complex molecular architectures, a critical advantage in the rational design of new active ingredients. The methyl group at the 5-position, in turn, can influence the molecule's steric and electronic properties, contributing to its binding affinity with target enzymes and overall biological efficacy.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will detail the synthesis of this key intermediate and provide representative protocols for its utilization in the construction of pyrazole carboxamide fungicides, a class of agrochemicals that has seen significant commercial success due to their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).[4][7]

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is a critical first step in its application. While several methods for the iodination of pyrazoles exist, a common and reliable approach involves the direct electrophilic iodination of the parent heterocycle, 5-methyl-1H-pyrazole. The regioselectivity of this reaction is a key consideration, as electrophilic attack on the pyrazole ring can occur at different positions. However, by carefully controlling the reaction conditions and choice of iodinating agent, the desired 3-iodo isomer can be obtained.

A robust method for this transformation is the use of iodine in the presence of an oxidizing agent, such as iodic acid, which generates a more potent electrophilic iodine species in situ.

Protocol 1: Synthesis of this compound

This protocol details the direct iodination of 5-methyl-1H-pyrazole.

Reaction Scheme:

Fungicide Synthesis Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Carboxylation cluster_2 Step 3: Amide Formation start This compound intermediate1 Coupled Pyrazole Intermediate start->intermediate1 Pd Catalyst, Base boronic_acid Aryl Boronic Acid intermediate1_2 Coupled Pyrazole Intermediate intermediate2 Pyrazole Carboxylic Acid intermediate1_2->intermediate2 Carboxylation reagents_2 n-BuLi, CO2 intermediate2_2 Pyrazole Carboxylic Acid final_product Model Pyrazole Carboxamide Fungicide intermediate2_2->final_product Coupling Agent aniline Substituted Aniline

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Iodo-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Iodinated pyrazoles are invaluable building blocks in medicinal chemistry, serving as versatile intermediates for constructing complex molecular architectures through cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve the yield and purity of your target compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the iodination of 5-methyl-1H-pyrazole can stem from several factors, primarily incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to diagnosing and solving this issue:

  • Incomplete Conversion: The starting material, 5-methyl-1H-pyrazole, may not be fully consumed.

    • Causality: The iodinating agent may not be sufficiently reactive, or the reaction conditions (time, temperature) may be inadequate.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[3]

      • Adjust Reaction Conditions: If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as this might also promote side reactions.

      • Choice of Iodinating Agent: If using a mild iodinating agent like molecular iodine (I₂) alone, the reaction may be slow. Consider more reactive systems.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields.

    • Over-iodination: The pyrazole ring, when activated, can undergo further iodination to yield di-iodinated products.[3]

    • Formation of Non-iodinated Pyrazole: Under certain conditions, intermediates might decompose back to the starting material or other non-iodinated species.[3]

    • Reaction at the N-H position: While less common for iodination, the N-H proton of the pyrazole is acidic and can be involved in side reactions, especially if a strong base is used inappropriately.

    • Solutions to Mitigate Side Reactions:

      • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent to be as close to 1:1 with the substrate as possible to minimize over-iodination.[3]

      • Milder Conditions: Employ less reactive iodinating agents or milder reaction conditions (e.g., lower temperature, shorter reaction time) to improve selectivity.[3]

      • Protecting Groups: Although this adds steps, protection of the N-H group can sometimes prevent side reactions and improve the regioselectivity of the iodination. Common protecting groups for pyrazoles include Boc and ethoxyethyl groups.[4]

The following diagram illustrates a troubleshooting workflow for low yield:

low_yield_troubleshooting start Low Yield of this compound check_conversion Analyze crude reaction mixture (TLC, LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion side_products Significant Side Products Observed check_conversion->side_products incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Use a more reactive iodinating agent incomplete_conversion->optimize_conditions Yes over_iodination Over-iodination Observed? side_products->over_iodination Yes other_side_products Other Side Products? side_products->other_side_products No final_product Improved Yield optimize_conditions->final_product control_stoichiometry Control Stoichiometry of Iodinating Agent over_iodination->control_stoichiometry protecting_group Consider N-H Protection Strategy other_side_products->protecting_group purification_issue Investigate Purification Method other_side_products->purification_issue milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time - Less reactive iodinating agent control_stoichiometry->milder_conditions milder_conditions->final_product protecting_group->final_product purification_issue->final_product

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing the formation of the 5-Iodo-3-methyl-1H-pyrazole isomer. How can I improve the regioselectivity for the desired 3-iodo isomer?

Answer:

The regioselectivity of pyrazole iodination is highly dependent on the reaction mechanism, which is dictated by the choice of reagents and reaction conditions.[3] The direct electrophilic iodination of 5-methyl-1H-pyrazole is expected to occur at the C4 position due to electronic effects. The synthesis of the 3-iodo isomer is more challenging and often requires a multi-step approach.

If you are isolating the 5-iodo isomer, it is likely that your synthetic strategy is favoring iodination at that position. Here are strategies to favor the formation of the 3-iodo isomer:

  • Directed Lithiation: A common strategy for regioselective functionalization of pyrazoles is directed ortho-metalation. However, for a simple methyl-substituted pyrazole, achieving selectivity can be difficult. A more robust method involves a lithiation-iodination sequence on a protected pyrazole.

  • Ring Synthesis Approach: Often, the most reliable method to obtain a specific regioisomer is to construct the pyrazole ring with the iodine already in the desired position. This can be achieved through the condensation of a suitably functionalized 1,3-dicarbonyl compound (or its equivalent) with hydrazine.

  • N-Protection and Isomer Separation: In some cases, protecting the pyrazole nitrogen can influence the regioselectivity of iodination. Even if a mixture of isomers is formed, the difference in physical properties of the protected isomers might allow for easier separation by column chromatography.[4][5]

The choice of iodinating agent also plays a crucial role in regioselectivity.[1]

Iodination MethodPredominant IsomerMechanismReference
I₂ / Oxidizing Agent (e.g., HIO₃, CAN)4-IodoElectrophilic Aromatic Substitution[6]
N-Iodosuccinimide (NIS) / Acid4-IodoElectrophilic Aromatic Substitution[2][7]
n-BuLi then I₂5-IodoDeprotonation followed by quenching with iodine[3][6]

Question 3: My final product is a complex, inseparable mixture after the reaction. What are the potential causes and solutions?

Answer:

A complex and inseparable mixture of products often points to a lack of reaction control, where multiple side reactions occur simultaneously.

  • Possible Causes:

    • Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to decomposition of the starting material or product, as well as the formation of numerous byproducts.[3]

    • Functional Group Incompatibility: If your starting pyrazole has other functional groups, they may not be stable under the iodination conditions.[3] For instance, electron-rich aromatic substituents can also undergo iodination.[3]

    • Formation of Azo-Compounds: Under certain conditions, such as with nitrogen triiodide, an azo-bond can form between two pyrazole molecules, leading to dimeric impurities.[3][8]

  • Troubleshooting Strategies:

    • Milder Iodination Protocol: Consider switching to a milder iodination method. For example, using iodine in the presence of a base like lithium carbonate can be less harsh than some other methods.[9]

    • Protect Susceptible Functional Groups: If your substrate contains other reactive sites, consider protecting them before carrying out the iodination.[3]

    • Optimize Purification: If a mixture is unavoidable, focus on optimizing the purification.

      • Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and stationary phases (e.g., silica gel, alumina). For basic pyrazoles, deactivating the silica gel with triethylamine can improve separation.[5]

      • Recrystallization: If the product is a solid, extensive screening of recrystallization solvents may yield a pure compound.

      • Salt Formation: The basic nitrogen atoms of the pyrazole can be protonated with an acid to form a salt. The salt of the desired product may have different solubility and crystallization properties from the impurities, allowing for purification.[5][10]

The following diagram illustrates the relationship between reaction conditions and product purity:

purity_optimization cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Iodinating Agent Iodinating Agent High Yield & Purity High Yield & Purity Iodinating Agent->High Yield & Purity Optimal Choice Side Products Side Products Iodinating Agent->Side Products Too Reactive Temperature Temperature Low Yield Low Yield Temperature->Low Yield Too Low Temperature->Side Products Too High Solvent Solvent Regioisomers Regioisomers Solvent->Regioisomers Influences Selectivity Reaction Time Reaction Time Reaction Time->Low Yield Too Short Reaction Time->Side Products Too Long

Caption: Factors influencing reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for pyrazoles?

A1: A variety of reagents can be used for the iodination of pyrazoles. The choice depends on the desired regioselectivity and the reactivity of the pyrazole substrate. Common agents include:

  • Iodine monochloride (ICl): A versatile and reactive agent for electrophilic iodination.[9][11]

  • N-Iodosuccinimide (NIS): Often used in the presence of an acid catalyst, it is a convenient and effective iodinating agent.[2][7]

  • Molecular Iodine (I₂) with an Oxidant: Systems like I₂ with ceric ammonium nitrate (CAN) or iodic acid (HIO₃) generate an electrophilic iodine species in situ.[6][12]

  • Molecular Iodine (I₂) with Hydrogen Peroxide: This offers a greener alternative, with water as the only byproduct.[3]

  • n-Butyllithium (n-BuLi) followed by I₂: This method is used for regioselective iodination at the C5 position via a lithium-pyrazole intermediate.[3][6]

Q2: How can I confirm the regiochemistry of my iodinated pyrazole product?

A2: The most definitive method for structure elucidation and distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: These techniques provide information about the chemical environment of each atom and can help in assigning the structure.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is particularly powerful for unambiguously determining the regiochemistry by identifying through-space correlations between protons. For example, a NOESY correlation between the methyl protons and a proton on a substituent at the N1 position would help confirm the structure.[13]

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides an absolute and unambiguous structural determination.[13]

Q3: Are there any "green" or more environmentally friendly methods for pyrazole iodination?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. For pyrazole iodination, a notable green method involves the use of hydrogen peroxide and molecular iodine in water. This method is advantageous as the only byproduct is water, reducing the generation of hazardous waste.[3] Another approach utilizes nitrogen triiodide, which can be formed in-situ, for C-I bond formation in a convenient and multi-gram scale method.[8]

Experimental Protocols

Protocol 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from the synthesis of 1-acyl-4-iodo-1H-pyrazoles and may require optimization for this compound.[1][9]

  • Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in dichloromethane (CH₂Cl₂), add lithium carbonate (Li₂CO₃) (2.0 eq.).

  • Addition of ICl: To this stirred suspension, add a solution of iodine monochloride (ICl) (1.0-1.2 eq.) in CH₂Cl₂ dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[5]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general method for the iodination of pyrazoles and may require optimization.[2]

  • Preparation: Dissolve the 5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) to the solution.

  • Acid Catalyst: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5]

References

Technical Support Center: Iodination of 3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of iodinated 3-methyl-1H-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Iodinated pyrazoles are invaluable building blocks in medicinal chemistry, serving as versatile intermediates for constructing complex molecular architectures via cross-coupling reactions.[1][2][3] This resource provides in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and robust protocols to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic iodination of 3-methyl-1H-pyrazole.

Q1: What is the expected major product from the electrophilic iodination of 3-methyl-1H-pyrazole, and why?

The expected major product is 4-iodo-3-methyl-1H-pyrazole . The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[4] The C4 position is the most electron-rich and sterically accessible site on the pyrazole ring, rendering it the preferred point of attack for electrophiles like an iodine cation (I⁺).[1][4] The directing effects of the two nitrogen atoms and the C3-methyl group further enhance the nucleophilicity of the C4 position. The reaction proceeds through a classic electrophilic aromatic substitution mechanism, involving the formation of a stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity.[1][4]

Q2: What are the most common iodinating agents for this reaction, and how do they compare?

Several reagents can be used for the iodination of pyrazoles, each with distinct advantages and disadvantages related to reactivity, cost, safety, and environmental impact. The choice often depends on the specific substrate and desired reaction scale.[2]

Iodinating SystemTypical ConditionsAdvantagesDisadvantages
Iodine (I₂) / Hydrogen Peroxide (H₂O₂) Water, Room TemperatureEnvironmentally friendly ("green"), with water as the only byproduct; cost-effective.[5][6]May be slow for deactivated pyrazoles.
Iodine (I₂) / Ceric Ammonium Nitrate (CAN) Acetonitrile, RefluxHighly effective for a range of pyrazoles, including those with electron-withdrawing groups.[2][3][4]Requires a stoichiometric oxidant and organic solvent; metal waste.[7]
N-Iodosuccinimide (NIS) Acetic Acid or other acidic media, Room Temp. to 80 °CHighly efficient, even for deactivated systems; mild conditions.[2][5][8]More expensive than I₂; produces succinimide as a byproduct.
Iodine Monochloride (ICl) Dichloromethane, Room TemperatureVery reactive, useful for less reactive substrates.[2][9]Can lead to over-halogenation; generates HCl, often requiring a base like Li₂CO₃.[9][10]
Q3: Can you illustrate the general mechanism for the C4-iodination of 3-methyl-1H-pyrazole?

Certainly. The reaction proceeds via a standard electrophilic aromatic substitution pathway. An electrophilic iodine species, generated from the iodinating agent, is attacked by the electron-rich C4 position of the pyrazole ring.

Caption: Mechanism of C4-electrophilic iodination.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the iodination of 3-methyl-1H-pyrazole.

Problem: I am observing a significant amount of a di-iodinated product. How can I improve selectivity for mono-iodination?

Cause: The pyrazole ring, particularly when activated by the methyl group, is susceptible to over-iodination. The introduction of the first iodine atom does not significantly deactivate the ring, allowing for a second electrophilic attack.[10]

Solutions:

  • Control Stoichiometry: Carefully control the amount of the iodinating agent. Use a slight deficit or exactly 1.0 equivalent of the iodinating agent relative to the 3-methyl-1H-pyrazole.

  • Milder Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can significantly favor the mono-iodinated product. Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.[10]

  • Use a Less Reactive Iodinating Agent: If using a highly reactive agent like ICl, consider switching to a milder system like I₂/H₂O₂ in water or NIS without a strong acid catalyst.[10]

Problem: My reaction is sluggish, and TLC analysis shows a large amount of unreacted starting material.

Cause: The reaction conditions may not be sufficiently activating for the chosen iodinating agent, or the pyrazole substrate may be part of a more complex, electron-deficient molecule.

Solutions:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. For instance, reactions with I₂ and an oxidant can be heated to 50-100 °C.[5][11]

  • Use a More Potent Iodinating System: If mild conditions fail, switch to a more reactive agent. Using NIS in an acidic medium (e.g., acetic acid or with a catalytic amount of H₂SO₄) can enhance the electrophilicity of the iodine and promote the reaction.[5][8]

  • Increase Reaction Time: Some reactions, such as those using I₂/CAN, may require refluxing overnight for complete conversion.[2][3][7]

Problem: I suspect N-iodination is occurring. How can I confirm this and favor C-iodination?

Cause: For N-unsubstituted pyrazoles like 3-methyl-1H-pyrazole, the nitrogen atom can act as a nucleophile. The reaction can sometimes proceed through an N-iodo intermediate, which may or may not rearrange to the C-iodo product.[8] This is more likely under neutral or basic conditions.

Solutions:

  • Confirmation: N-Iodo compounds are often unstable. Characterization can be challenging, but ¹H NMR may show a downfield shift of the pyrazole ring protons without the appearance of a new C-I bond signal in the ¹³C NMR.

  • Favor C-Iodination with Acid: Performing the reaction in an acidic medium is a highly effective strategy.[8] The acid protonates one of the pyrazole nitrogens, increasing the electrophilicity of the ring system and strongly directing the incoming iodine electrophile to the carbon positions, primarily C4. Using NIS in trifluoroacetic acid (TFA) or sulfuric acid is a well-established method for this purpose.[5][8]

Problem: My final product is a dark color and is difficult to purify.

Cause: Residual iodine is a common impurity that imparts a brown or purple color to the crude product. Oxidative side reactions can also produce colored polymeric materials.

Solutions:

  • Quench Excess Iodine: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[2][3][4] This will reduce any remaining I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase. Repeat the wash until the organic layer is no longer colored.

  • Purification: If quenching is insufficient, the product should be purified by column chromatography on silica gel or by recrystallization.[3][4]

Caption: A troubleshooting decision workflow.

Experimental Protocols

Protocol 1: Green C4-Iodination using Iodine and Hydrogen Peroxide

This protocol is valued for its environmental safety, using water as the solvent and producing water as the only byproduct.[6]

Materials:

  • 3-Methyl-1H-pyrazole

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methyl-1H-pyrazole (1.0 equiv).

  • Add deionized water (approx. 5-10 mL per mmol of pyrazole).

  • Add iodine (0.5 equiv) to the suspension and stir vigorously.[4][5]

  • Slowly add hydrogen peroxide (0.6 equiv) dropwise to the stirred mixture at room temperature.[4][5]

  • Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting material is fully consumed.

  • If the product precipitates, it can be isolated by filtration. If not, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3x volume of water).

  • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove excess iodine) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: C4-Iodination using N-Iodosuccinimide (NIS)

This method is effective for a wide range of pyrazole substrates, including those that are less reactive.[8]

Materials:

  • 3-Methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid or other suitable solvent (e.g., Acetonitrile)

  • Catalytic amount of a strong acid (e.g., H₂SO₄ or TFA), if needed

  • Dichloromethane

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methyl-1H-pyrazole (1.0 equiv) in the chosen solvent (e.g., glacial acetic acid).

  • Add N-Iodosuccinimide (1.1-1.5 equiv) to the solution. For less reactive substrates, a catalytic amount of a strong acid can be added.[5]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) until TLC indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution (to neutralize the acid), and water.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrazole core is a vital pharmacophore, and its successful functionalization is often a critical step in the synthesis of biologically active molecules.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Nuances of Coupling with this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[2] this compound is an excellent substrate due to the high reactivity of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] However, the presence of the pyrazole ring, with its nitrogen atoms, can introduce specific challenges, including potential catalyst inhibition and a propensity for side reactions like dehalogenation.[4][5][6] This guide will help you address these challenges and achieve optimal results.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion of the starting material.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.[7][8]

    • Solution 1: Catalyst Choice & Handling. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized, as this can hinder the reduction to Pd(0).[9] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more robust pre-catalyst system like a Buchwald palladacycle (e.g., XPhos Pd G2), which can provide a more consistent source of the active catalyst.[5][7] Always handle Pd(0) catalysts under an inert atmosphere to prevent oxidation.[8]

    • Solution 2: Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.[10] Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use and to subject the reaction flask to several cycles of vacuum backfilled with inert gas.[11][12]

  • Inadequate Base: The base might be too weak, insufficiently soluble, or not activating the boronic acid effectively.

    • Solution: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[13][14][15][16] For pyrazole substrates, stronger inorganic bases are often more effective. Switch from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[7] The solubility of the base is also critical; ensure you are using a suitable solvent system, often a mixture of an organic solvent and water, to dissolve both the organic reagents and the inorganic base.[3]

  • Sub-optimal Ligand: The chosen phosphine ligand may not be suitable for this specific heterocyclic substrate.

    • Solution: The ligand stabilizes the palladium center and modulates its reactivity.[17][18][19] For electron-rich N-heterocycles like pyrazoles, bulky and electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[7] Consider screening Buchwald ligands such as SPhos or XPhos, which have proven effective for challenging couplings involving nitrogen-containing heterocycles.[6]

  • Low Reaction Temperature: The reaction may simply lack the necessary thermal energy.

    • Solution: While some Suzuki couplings proceed at room temperature, many require heating.[13] Gradually increase the reaction temperature in increments of 10-20 °C. For faster and more uniform heating, microwave irradiation can be a powerful tool.[7][20]

Issue 2: I'm observing significant dehalogenation of my starting material.

Potential Causes & Step-by-Step Solutions:

  • Substrate Reactivity: Iodopyrazoles, particularly those with amine or unprotected NH groups, can be prone to dehalogenation (replacement of iodine with hydrogen).[4][5][21]

    • Solution 1: Consider Alternative Halides. If feasible, the corresponding 3-bromo- or 3-chloro-5-methyl-1H-pyrazole may be less susceptible to dehalogenation, although they will require more forcing conditions for the oxidative addition step.[4][21]

    • Solution 2: Optimize Reaction Conditions. The choice of base and solvent can influence the rate of dehalogenation. Some sources suggest that alcoholic solvents can be a source of hydride for the dehalogenation side reaction.[9] If you are using an alcohol-based solvent, consider switching to an ethereal solvent like 1,4-dioxane or DME.

  • Hydride Sources: Trace amounts of water or other protic species can sometimes contribute to dehalogenation in the presence of a base and the palladium catalyst.

    • Solution: While some water is often necessary to dissolve the base, using rigorously dried organic solvents can sometimes mitigate this side reaction.

Issue 3: My main side product is the homocoupling of the boronic acid.

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: As with catalyst deactivation, oxygen can promote the oxidative homocoupling of boronic acids.[9]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.[8]

  • Use of a Pd(II) Pre-catalyst: Some Pd(II) sources can facilitate homocoupling before the catalytic cycle is fully established.

    • Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling.[8]

Issue 4: The reaction is sluggish and stalls before completion.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inhibition: The nitrogen atoms of the pyrazole starting material or product can coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

    • Solution: The use of bulky phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), can often overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic cycle.[6][7]

  • Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions and undergo protodeboronation.[9][22]

    • Solution 1: Use a Milder Base. If you suspect protodeboronation is an issue, you could try a milder base like K₂CO₃ or KF, although this may slow down the desired reaction.[13]

    • Solution 2: Use Boronic Esters. Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative to mitigate decomposition.[22]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination to start with for this substrate?

A1: For a robust starting point, a combination of a palladium(II) pre-catalyst with a bulky, electron-rich phosphine ligand is recommended. A good initial screen would be Pd(OAc)₂ with SPhos or XPhos. Alternatively, using a pre-formed palladacycle like XPhos Pd G2 can offer greater reliability.[5][7] While Pd(PPh₃)₄ is a classic choice, it can be less effective for challenging heterocyclic substrates.[3]

Q2: Which base should I choose?

A2: The choice of base is critical.[16] For the Suzuki coupling of this compound, a moderately strong to strong inorganic base is generally required. K₃PO₄ is an excellent and often superior choice for N-heterocyclic substrates.[6][7] Cs₂CO₃ is also very effective but more expensive. K₂CO₃ can also work but may require higher temperatures or longer reaction times.[23]

Q3: What is the optimal solvent system?

A3: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic substrates and the inorganic base.[3] A common and effective system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[23][24] Other suitable organic solvents include 1,2-dimethoxyethane (DME) and toluene.[3]

Q4: How many equivalents of boronic acid and base should I use?

A4: It is common practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents, to drive the reaction to completion. For the base, 2 to 3 equivalents are generally used to ensure efficient activation of the boronic acid and to maintain basic conditions throughout the reaction.[24]

Q5: Can the NH of the pyrazole ring interfere with the reaction?

A5: Yes, the acidic proton on the pyrazole nitrogen can potentially interfere with the reaction, and the nitrogen itself can coordinate to the palladium catalyst.[6] While many couplings proceed with the unprotected pyrazole, if you are facing persistent issues, protection of the NH group (e.g., as a Boc or SEM derivative) can be a viable strategy. However, this adds extra steps to your synthesis. Often, optimizing the ligand and base can overcome the challenges posed by the unprotected NH group.

Data Summary and Protocols

Table 1: Comparison of Common Reaction Conditions for Pyrazole Suzuki Coupling
ParameterCondition 1 (Classic)Condition 2 (Buchwald)Condition 3 (Microwave)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)XPhos Pd G2 (2 mol%)Buchwald systems are often superior for N-heterocycles.[6][7]
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (2 equiv)K₃PO₄ (2 equiv)Stronger bases like K₃PO₄ are more effective.[6]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)Solvent choice depends on substrate solubility and temperature.
Temperature 90 °C100 °C120 °CMicrowave allows for rapid heating to higher temperatures.[20]
Time 6-12 hours4-8 hours10-30 minutesMicrowave significantly reduces reaction times.[1]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions
  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the reaction in a preheated oil bath at 90 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[24]

Protocol 2: Optimized Microwave-Assisted Suzuki Coupling
  • To a 10 mL microwave vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.01 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the standard protocol (steps 7-9).[1]

Visual Guides

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) RedElim Reductive Elimination Pd0->RedElim ArylHalide R¹-X (this compound) OxAdd Oxidative Addition OxAdd->Pd0 PdII_Aryl R¹-Pd(II)L₂-X PdII_Aryl->OxAdd BoronicAcid R²-B(OR)₂ + Base (Boronic Acid) Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Diaryl->Transmetal RedElim->PdII_Diaryl Product R¹-R² (Coupled Product) RedElim->Product ArylHalide->OxAdd BoronicAcid->Transmetal

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield / No Reaction check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base & Solvent start->check_base check_side_reactions Analyze Side Products start->check_side_reactions catalyst_inactive Inactive? (Old, Oxidized) check_catalyst->catalyst_inactive ligand_suboptimal Wrong Ligand? (e.g., PPh₃) check_catalyst->ligand_suboptimal base_weak Base too weak? (e.g., Na₂CO₃) check_base->base_weak solvent_issue Solubility Issue? check_base->solvent_issue dehalogenation Dehalogenation? check_side_reactions->dehalogenation homocoupling Homocoupling? check_side_reactions->homocoupling solution_catalyst Use Pre-catalyst (e.g., XPhos Pd G2) Thoroughly Degas catalyst_inactive->solution_catalyst solution_ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) ligand_suboptimal->solution_ligand solution_base Use Stronger Base (K₃PO₄, Cs₂CO₃) base_weak->solution_base solution_solvent Use Dioxane/H₂O or DME/H₂O solvent_issue->solution_solvent solution_dehalogenation Change Solvent (Avoid Alcohols) dehalogenation->solution_dehalogenation solution_homocoupling Rigorous Degassing Use Pd(0) Source homocoupling->solution_homocoupling

Caption: Figure 2: Troubleshooting Workflow

References

Technical Support Center: Purification of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of iodinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these valuable heterocyclic intermediates. Iodinated pyrazoles are critical building blocks in medicinal chemistry, particularly for their role in cross-coupling reactions to construct complex molecular architectures.[1][2] However, their purification can be fraught with challenges, from persistent impurities to product instability.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered in the lab. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your compounds.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of iodinated pyrazoles, followed by potential causes and recommended solutions.

Issue 1: My TLC analysis shows a persistent impurity with a similar Rf to my desired iodinated pyrazole, making separation by column chromatography difficult.

Potential Causes:

  • Regioisomers: The iodination reaction may have produced a mixture of regioisomers (e.g., 4-iodo and 5-iodo pyrazoles), which often have very similar polarities.[1][3] The regioselectivity of iodination is highly dependent on the iodinating agent and the substituents on the pyrazole ring.[1][3]

  • Over-iodination: The presence of di- or even tri-iodinated pyrazoles is a common issue, especially with highly activated pyrazole rings.[3] These species can have Rf values close to the mono-iodinated product.

  • Starting Material: Incomplete consumption of the starting pyrazole can result in an impurity that co-elutes with the product, particularly if their polarities are similar.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone gradient might provide better separation.

    • Silica Gel: Consider using a different grade of silica gel (e.g., higher surface area) or an alternative stationary phase like alumina.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to separate isomers and other closely eluting impurities.[4][5] Experiment with various single or mixed solvent systems to find optimal conditions.[4]

  • Reaction Optimization: Revisit the iodination reaction itself. Employing a more regioselective iodination method can prevent the formation of isomers in the first place.[1][3] For instance, using n-BuLi followed by iodine typically yields the 5-iodo derivative, while CAN-mediated iodination often favors the 4-iodo position.[1][3][6][7]

  • Derivative Formation: In challenging cases, consider derivatizing the mixture to facilitate separation. After separation, the original functionality can be restored.

Issue 2: The crude reaction mixture is a dark brown or purple color, which persists even after aqueous workup.

Potential Cause:

  • Residual Iodine (I₂): The characteristic color is almost certainly due to the presence of unreacted elemental iodine.

Recommended Solutions:

  • Aqueous Quench: The most common method to remove excess iodine is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2][8] The thiosulfate reduces I₂ to colorless iodide ions (I⁻).

    2S₂O₃²⁻(aq) + I₂(s/org) → S₄O₆²⁻(aq) + 2I⁻(aq)

  • Sodium Bisulfite/Sulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can also be used to quench excess iodine.[9]

  • Vigorous Stirring: When quenching, ensure vigorous stirring or shaking in a separatory funnel to maximize contact between the organic and aqueous phases.[9] In some cases, allowing the mixture to stir for 10-15 minutes may be necessary for complete quenching.[10]

Issue 3: My final iodinated pyrazole product is unstable and decomposes upon standing or during purification.

Potential Causes:

  • Light Sensitivity: Some iodinated compounds are sensitive to light and can undergo decomposition.

  • Acid/Base Sensitivity: The product may be unstable in the presence of acidic or basic residues from the reaction or workup.

  • Oxidation: The compound might be susceptible to air oxidation.

  • Residual Catalyst: Trace amounts of metal catalysts (e.g., from CAN-mediated iodination) could promote decomposition.[1][3]

Recommended Solutions:

  • Protection from Light: Store the compound in an amber vial or wrap the container in aluminum foil. Perform purification steps, such as column chromatography, with the column wrapped in foil.

  • Neutral Workup: Ensure the workup procedure removes all acidic or basic reagents. A final wash of the organic layer with brine (saturated NaCl solution) can help.

  • Inert Atmosphere: If the compound is particularly sensitive, handle and store it under an inert atmosphere (e.g., nitrogen or argon).

  • Thorough Purification: Ensure that all byproducts and reagents are completely removed. Recrystallization or a second column chromatography run may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole iodination reactions, and how can I avoid them?

A1: The most prevalent side reactions include:

  • Over-iodination: This leads to the formation of di- or tri-iodinated pyrazoles, especially when the pyrazole ring is activated by electron-donating groups.[3] To mitigate this, you can use a less reactive iodinating agent, lower the reaction temperature, or reduce the reaction time.[3]

  • Formation of Non-iodinated Pyrazole: This can occur due to incomplete reaction or side reactions like dehydration without subsequent iodination.[3] Ensure complete conversion by monitoring the reaction by TLC or LC-MS and adjusting reaction time, temperature, or reagent stoichiometry as needed.[3]

  • Iodination of Substituents: Electron-rich aromatic substituents on the pyrazole ring can also undergo electrophilic iodination.[3] Employing a more regioselective iodination method or using a protecting group on the susceptible ring can prevent this.[3]

  • Azo-linked Dimer Formation: In some cases, particularly with the use of nitrogen triiodide, an azo-bond can form between two pyrazole molecules.[3][11] Using a different iodinating reagent can avoid this side product.[3]

Q2: How do I choose the right purification technique for my iodinated pyrazole?

A2: The choice of purification technique depends on the physical state of your compound and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile method for purifying crude reaction mixtures.[1][3][8] It is effective at separating the product from unreacted starting materials, reagents, and most side products.

  • Recrystallization: This is an excellent technique for purifying solid compounds and can be particularly effective at removing closely related impurities like regioisomers.[4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]

  • Distillation: For liquid iodinated pyrazoles, distillation can be an effective purification method, provided the compound is thermally stable and has a significantly different boiling point from the impurities.

  • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Q3: What are some "green" or more environmentally friendly methods for pyrazole iodination that might simplify purification?

A3: Yes, several greener methods have been developed. One notable example uses hydrogen peroxide and a half equivalent of iodine in water.[1][12] The only byproduct of this reaction is water, which can significantly simplify the workup and purification process.[1][12]

Q4: How can I confirm the purity and identity of my final iodinated pyrazole product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C): This is essential for confirming the structure of the compound and identifying any impurities.[6][13] The disappearance of the proton signal at the site of iodination and the characteristic shifts in the ¹³C NMR spectrum are key indicators.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product and can help identify the mass of any impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: For solid compounds, a sharp melting point close to the literature value suggests high purity.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Workup after Iodination
  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quench Excess Iodine: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously until the organic layer is no longer brown or purple.[1][2][8]

  • Phase Separation: Allow the layers to separate. If the product is in an organic solvent, drain the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times to recover any dissolved product.

  • Combine and Wash: Combine all organic layers. Wash the combined organic layer with water and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodinated pyrazole.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a crude iodinated pyrazole product.

PurificationWorkflow start Crude Iodinated Pyrazole Mixture check_color Dark Color (Brown/Purple)? start->check_color quench Quench with Na₂S₂O₃ wash check_color->quench Yes workup Aqueous Workup check_color->workup No quench->workup check_state Physical State? workup->check_state solid Solid check_state->solid liquid Liquid/Oil check_state->liquid recrystallize Attempt Recrystallization solid->recrystallize column Flash Column Chromatography liquid->column check_purity_recrys Purity OK? recrystallize->check_purity_recrys check_purity_recrys->column No end Pure Iodinated Pyrazole check_purity_recrys->end Yes check_purity_column Purity OK? column->check_purity_column distill Distillation (if thermally stable) check_purity_column->distill No (if liquid) check_purity_column->end Yes distill->end

Caption: Decision workflow for purifying iodinated pyrazoles.

Summary of Common Impurities and Purification Strategies

Impurity TypeCommon CauseRecommended Purification Strategy
Unreacted Starting Material Incomplete reactionFlash column chromatography
Regioisomers Lack of regioselectivity in iodinationRecrystallization, optimized flash chromatography
Over-iodinated Products Highly activated pyrazole, excess iodinating agentFlash column chromatography, reaction optimization
Residual Iodine (I₂) Excess iodinating agentAqueous wash with sodium thiosulfate
Reagent Byproducts e.g., Succinimide from NISAqueous workup, flash column chromatography

References

Technical Support Center: Strategies for Preventing De-iodination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern synthetic chemistry: the undesired de-iodination of aryl and heteroaryl iodides during cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The De-iodination Dilemma

Aryl iodides are highly valued substrates in cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the palladium catalyst.[1] However, this same reactivity makes them particularly susceptible to a competing side reaction: hydrodeiodination, or simply de-iodination. This process replaces the iodine atom with a hydrogen atom, leading to a protonated arene byproduct and a corresponding decrease in the yield of the desired coupled product.[2] Understanding the mechanisms that lead to de-iodination is the first step toward its prevention.

The primary culprit in many cases is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can arise from several sources, including the base, solvent, or even trace amounts of water.[2][3] Once formed, the Pd-H species can participate in a reductive elimination pathway with the aryl group, cleaving it from the catalyst as the undesired de-iodinated product.

This guide provides a structured approach to diagnosing and mitigating de-iodination, organized into a troubleshooting Q&A and a broader FAQ section.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to provide direct answers to specific experimental observations.

Q1: My primary product is the de-iodinated starting material. What is the most likely cause and my first step?

A: The overwhelming formation of the de-iodinated product strongly suggests that the generation of a Pd-H species and subsequent reductive elimination is outcompeting the desired cross-coupling pathway. The most common sources of the hydride are the solvent and the base.

Initial Diagnostic Workflow:

start High De-iodination Observed solvent Is your solvent protic (e.g., alcohol)? start->solvent base Are you using a strong alkoxide base? solvent->base No solvent_change Switch to Aprotic Solvent (Toluene, Dioxane, THF) solvent->solvent_change Yes ligand Optimize Ligand base->ligand No base_change Switch to Weaker Inorganic Base (K₃PO₄, K₂CO₃, Cs₂CO₃) base->base_change Yes end Re-evaluate Reaction ligand->end solvent_change->end base_change->end

Caption: Initial troubleshooting workflow for high de-iodination.

  • Actionable Step 1: Solvent Modification. If you are using an alcohol or another protic solvent, it is a likely hydride source.[3] Switch to a rigorously dried, aprotic solvent such as toluene, dioxane, or THF.[2]

  • Actionable Step 2: Base Optimization. Strong alkoxide bases can also contribute to the formation of Pd-H species.[2] Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2]

Q2: I've switched to an aprotic solvent and a weaker base, but de-iodination is still significant. What's my next move?

A: If solvent and base are not the primary culprits, the issue likely lies within the kinetics of the catalytic cycle itself. The goal is to accelerate the productive steps of the cycle (transmetalation and reductive elimination of the desired product) to outpace the de-iodination pathway. The choice of ligand is critical here.[4]

  • The Role of the Ligand: The ligand's steric and electronic properties directly influence the rates of the catalytic cycle's elementary steps.[5] Simple, less bulky ligands like triphenylphosphine (PPh₃) may not be sufficient to promote rapid coupling, allowing the slower de-iodination pathway to dominate.[4]

  • Actionable Step: Ligand Screening. Switch to a more sterically hindered and electron-rich phosphine ligand.[2][4] These ligands promote the desired reductive elimination and can stabilize the palladium catalyst. Excellent choices to screen include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to accelerate cross-coupling reactions.[2][4]

    • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly electron-donating and can be very effective.[5]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for challenging couplings.[2]

Q3: My substrate is an electron-deficient or N-heterocyclic aryl iodide, and it is particularly prone to de-iodination. Are there special considerations?

A: Yes, these substrates are notoriously susceptible to de-iodination.[2]

  • Electron-Deficient Systems: The electron-withdrawing groups on these rings make the aryl-palladium intermediate more susceptible to nucleophilic attack by any available hydrides.

  • N-Heterocyclic Systems: The nitrogen atom in the ring can coordinate to the palladium center, potentially interfering with the catalytic cycle and favoring side reactions.[2] For heterocycles containing an N-H bond (e.g., indoles, pyrroles), the acidic proton can be another complicating factor.[6][7]

  • Actionable Steps:

    • Protecting Groups: For N-H containing heterocycles, protection of the nitrogen atom (e.g., with a Boc or SEM group) can suppress de-iodination by preventing deprotonation and altering the electronic properties of the ring.[6][7]

    • Ligand Choice is Paramount: For these challenging substrates, the use of highly active, bulky, and electron-rich ligands (as mentioned in Q2) is not just an optimization step but often a necessity.

Q4: Can reaction temperature be used to control de-iodination?

A: Temperature is a double-edged sword. While increasing the temperature can accelerate a sluggish desired reaction, it can also accelerate side reactions and lead to catalyst decomposition.[8][9]

  • General Guideline: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely.[8] If the desired coupling is proceeding but is slow, a careful, stepwise increase in temperature may be beneficial. However, if you observe an increase in byproducts or the formation of palladium black (a sign of catalyst decomposition), the temperature is likely too high.[8] Conversely, if de-iodination is severe, lowering the temperature might slow this side reaction more than the desired coupling, improving the product-to-byproduct ratio.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of de-iodination in palladium-catalyzed cross-coupling?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This can occur through several pathways. The Pd-H species then inserts into the catalytic cycle. After the initial oxidative addition of the aryl iodide (Ar-I) to the Pd(0) catalyst, a Pd(II) intermediate (Ar-Pd-I) is formed. If a Pd-H species is present, it can lead to an intermediate (Ar-Pd-H), which undergoes rapid reductive elimination to yield the de-iodinated arene (Ar-H) and regenerate the Pd(0) catalyst.[2] This pathway competes directly with the desired transmetalation and subsequent reductive elimination of the cross-coupled product.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Competing De-iodination Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-R(L₂) ArPdI->ArPdR Transmetalation (R-M) ArPdH Ar-Pd(II)-H(L₂) ArPdI->ArPdH Ligand Exchange ArR Ar-R (Product) ArPdR->ArR Reductive Elimination ArR->Pd0 HydrideSource Hydride Source (Solvent, Base, H₂O) PdH Pd-H Species HydrideSource->PdH Generates ArH Ar-H (Byproduct) ArPdH->ArH Reductive Elimination ArH->Pd0

Caption: Competing catalytic cycles in cross-coupling reactions.

Q2: How does the choice of halide (I vs. Br vs. Cl) affect the propensity for dehalogenation?

A: The tendency for dehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: I > Br > Cl.[2] The weaker C-I bond leads to faster oxidative addition, but the resulting aryl-palladium iodide intermediate is also more susceptible to side reactions. While aryl chlorides are the least reactive towards both the desired coupling and dehalogenation, modern catalytic systems with highly active ligands have made their use more common, often with less dehalogenation observed.[10]

Q3: Can the purity of my reagents impact de-iodination?

A: Absolutely. Impurities in your reagents can have a significant impact.

  • Water: Trace water in solvents or reagents can act as a proton and potential hydride source.[2] Using rigorously dried solvents and reagents is crucial, especially when de-iodination is a problem.

  • Boronic Acid Quality: In Suzuki couplings, the quality of the organoboron reagent is important. A slow transmetalation step due to impure or decomposed boronic acid can allow more time for the competing de-iodination to occur.[2][3]

Q4: Are there any additives that can help suppress de-iodination?

A: While the primary method of control is through optimization of the ligand, base, and solvent, certain additives have been reported to influence related side reactions. For instance, in reactions with dihaloarenes, small coordinating additives like DMSO can sometimes suppress overfunctionalization, which involves a similar competition between catalytic pathways.[11][12] The direct, general use of additives to suppress hydrodeiodination is less established and is often system-dependent. Careful screening would be required.

Summary of Key Parameters and Recommended Adjustments

ParameterIssueRecommended ActionRationale
Solvent Use of protic solvents (e.g., alcohols, water).Switch to anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF).[2]Protic solvents can be a source of hydrides, leading to the formation of Pd-H species.[3]
Base Use of strong alkoxide bases (e.g., NaOtBu).Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[2]Strong bases can promote the formation of Pd-H species.[2]
Ligand Low reaction rate, significant byproduct formation.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or NHC ligands.[2][4]These ligands accelerate the desired oxidative addition and reductive elimination steps, outcompeting the de-iodination pathway.[5][10]
Temperature Reaction is sluggish or producing byproducts.Start at a moderate temperature (60-80 °C) and optimize carefully. Lower temperature if de-iodination is severe.[8][9]Balances reaction rate against catalyst stability and the rate of side reactions.
Substrate N-H containing heterocycles.Protect the N-H group prior to coupling.[6][7]Prevents unwanted side reactions and coordination to the palladium center.[6]

General Experimental Protocol for Minimizing De-iodination in a Suzuki-Miyaura Coupling

This is a representative starting protocol and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Pay close attention to the formation of both the desired product and the de-iodinated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

By systematically evaluating and optimizing these key reaction parameters, the undesired de-iodination side reaction can be significantly minimized, leading to higher yields and cleaner reaction profiles.

References

Overcoming low solubility of 3-Iodo-5-methyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-5-methyl-1H-pyrazole

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block in their synthetic workflows. We understand that its low solubility in common organic solvents can present significant challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure your experiments proceed efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound crashing out of solution or failing to dissolve in a common solvent like Dichloromethane (DCM) or Toluene?

A: The solubility behavior of this compound is governed by its unique molecular structure. Several factors contribute to its often-low solubility:

  • Molecular Polarity and Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). This allows the molecules to form strong intermolecular hydrogen bonds with each other in the solid state, creating a stable crystal lattice that requires significant energy to break apart.[1][2]

  • Structural Characteristics: While the methyl group is nonpolar and the iodine atom is large and polarizable, the overall molecule possesses a delicate balance of polar and nonpolar characteristics. A single solvent may not be able to effectively solvate all parts of the molecule simultaneously. For instance, a nonpolar solvent like Toluene might interact well with the methyl group but poorly with the polar pyrazole core. Conversely, a moderately polar solvent like DCM may still struggle to overcome the strong hydrogen bonding of the pyrazole ring.

Essentially, the energy gained by the molecule interacting with the solvent must be greater than the energy holding the crystal lattice together. For this compound, the lattice energy is often substantial.

Q2: I'm starting a new project with this compound. What is the most logical first step to find a suitable solvent system?

A: The most efficient initial step is to perform a systematic, small-scale solvent screening. This avoids wasting large quantities of your valuable material and provides a clear, data-driven path forward. The goal is to test a range of solvents with varying polarities and functionalities to identify a promising candidate or a pair of solvents for a co-solvent system.

Data Presentation: Solvent Screening Guide

SolventClassPolarity IndexBoiling Point (°C)Key Interaction Potential
HeptaneNonpolar0.198Van der Waals
TolueneNonpolar (Aromatic)2.4111π-stacking, Van der Waals
Dichloromethane (DCM)Polar Aprotic3.140Dipole-dipole
Tetrahydrofuran (THF)Polar Aprotic4.066H-bond acceptor, Dipole-dipole
Ethyl Acetate (EtOAc)Polar Aprotic4.477H-bond acceptor, Dipole-dipole
AcetonePolar Aprotic5.156H-bond acceptor, Dipole-dipole
Acetonitrile (MeCN)Polar Aprotic5.882Dipole-dipole
Dimethylformamide (DMF)Polar Aprotic6.4153H-bond acceptor, High Dipole
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189H-bond acceptor, High Dipole
2-Propanol (IPA)Polar Protic3.982H-bond donor/acceptor
Ethanol (EtOH)Polar Protic4.378H-bond donor/acceptor
Methanol (MeOH)Polar Protic5.165H-bond donor/acceptor

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of solubility in various solvents using minimal material.

Materials:

  • This compound

  • Set of selected solvents (from the table above)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the vial.

  • Agitation: Cap the vial and vortex vigorously for 30 seconds. Place the vial on a stir plate and stir at room temperature for 15-20 minutes.

  • Observation: Visually inspect the vial.

    • Completely Dissolved: The compound is soluble at this concentration. Record the result. You can proceed to add more solute to find the saturation point.

    • Partially Dissolved/Suspended: The compound has limited solubility.

    • Insoluble: No visible change in the amount of solid.

  • Documentation: Record your qualitative observations for each solvent (e.g., "Insoluble in Heptane," "Slightly soluble in DCM," "Freely soluble in DMSO"). This data is crucial for the next steps.

  • Repeat: Repeat steps 1-5 for each solvent you wish to test.

Q3: The screening showed poor solubility in all single solvents I can use for my reaction. What is the next logical step?

A: The next and most powerful technique is co-solvency .[3][4] This strategy involves mixing two or more miscible solvents to create a new solvent system with finely tuned properties that can better solvate your compound.[5][6]

The Causality Behind Co-Solvency: A co-solvent system works by addressing the different solvation needs of your molecule simultaneously. For this compound, a successful co-solvent pair often includes:

  • A polar, aprotic solvent (like THF, DMF, or DMSO) to interact with the polar pyrazole ring via dipole-dipole interactions and disrupt the crystal lattice.

  • A second solvent (which can be protic like methanol or less polar like toluene) that helps solvate the nonpolar methyl group and the bulky iodine atom, while also modulating the overall polarity of the system.

Recommended Co-Solvent Systems to Test:

  • Toluene / Ethanol (e.g., 9:1, 4:1 ratios)

  • DCM / Methanol (e.g., 19:1, 9:1 ratios)

  • THF / Heptane (useful if precipitation is needed later)

  • DMF / Acetonitrile

Start with a high proportion of the solvent in which the compound showed some slight solubility and titrate in the second solvent.

Q4: Can I just heat the mixture to get it to dissolve? What are the risks?

A: Yes, increasing the temperature is a common and effective method to increase solubility for most solid organic compounds.[7][8] The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.[8][9] A general rule of thumb, known as 'Black's Rule', suggests that for many organic compounds, solubility can double for every 20°C increase in temperature.[10][11]

However, you must consider the following risks:

  • Thermal Degradation: Pyrazoles and iodo-substituted aromatics can be susceptible to degradation at elevated temperatures. Always run a small-scale test and check for color changes (e.g., turning dark brown or purple) which could indicate decomposition and the release of free iodine. Use a TLC or LCMS to confirm the compound's integrity after heating.

  • Precipitation on Cooling: The biggest operational risk is that your compound will be soluble at the reaction's reflux temperature but will precipitate out of solution if the reaction mixture cools, potentially stalling the reaction or creating a difficult-to-handle slurry. This is a critical consideration for reactions run at or below room temperature.

Workflow Visualization: A Systematic Approach to Solubility Enhancement

Here is a decision-making workflow to guide your troubleshooting process.

Solubility_Workflow cluster_start Initial Assessment cluster_screening Primary Methods cluster_physical Physical Methods cluster_evaluation Evaluation & Confirmation Start Compound Fails to Dissolve SolventScreen Q2: Perform Systematic Solvent Screening Start->SolventScreen First Step Cosolvency Q3: Test Co-Solvent Systems SolventScreen->Cosolvency If single solvents fail Soluble SOLUBLE Proceed with Reaction SolventScreen->Soluble If successful Heating Q4: Apply Controlled Heating Cosolvency->Heating If still limited Cosolvency->Soluble If successful Sonication Q5: Use Sonication Heating->Sonication Alternative/Adjunct CheckStability Check for Degradation (TLC, LCMS) Heating->CheckStability Sonication->Soluble Insoluble INSOLUBLE Re-evaluate System CheckStability->Soluble If Stable CheckStability->Insoluble If Degraded

Caption: Decision workflow for addressing solubility issues.
Q5: My colleague suggested using an ultrasonic bath. How does sonication help and is it different from heating?

A: Sonication is an excellent physical method to accelerate the rate of dissolution, but it does not typically increase the thermodynamic solubility limit in the same way heating does.[12][13]

Mechanism of Action: Ultrasonic baths generate high-frequency sound waves, which create microscopic cavitation bubbles in the solvent.[13] The rapid formation and collapse of these bubbles produce intense localized energy and micro-jets.[14] This process:

  • Breaks Down Agglomerates: It physically breaks apart particles of the solid solute, increasing the effective surface area available for the solvent to act upon.[15]

  • Enhances Mass Transfer: The agitation at the solid-liquid interface disrupts the boundary layer, allowing fresh solvent to constantly interact with the solute surface, speeding up the dissolving process.[12][14]

It is particularly useful for kinetically slow dissolutions where the material is "wetting" poorly. It can be used in conjunction with gentle heating to achieve both faster dissolution and higher concentration.

Q6: How can I determine the actual solubility limit (e.g., in mg/mL) for my optimized solvent system?

A: To quantify the maximum solubility, the "isothermal shake-flask method" is a reliable and widely accepted technique.[16] This method ensures that the solution reaches equilibrium, providing the true thermodynamic solubility value at a given temperature.

Protocol 2: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a chosen solvent system.

Methodology:

  • Prepare a Slurry: Add an excess amount of the compound to a known volume of the solvent system in a sealed flask or vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibrate: Place the sealed flask in an incubator shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the slurry for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Phases: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear liquid portion) using a filter syringe (e.g., a 0.45 µm PTFE filter) to remove any suspended microcrystals.

  • Quantify: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or LC-MS.

  • Calculate: Based on the measured concentration and the dilution factor, calculate the solubility in mg/mL or mol/L.

Workflow Visualization: Shake-Flask Protocol

ShakeFlask_Workflow Start 1. Add Excess Solid to Solvent Equilibrate 2. Agitate at Constant Temp (24-48 hours) Start->Equilibrate Settle 3. Allow Solid to Settle Equilibrate->Settle Filter 4. Withdraw Supernatant through Filter Syringe Settle->Filter Analyze 5. Dilute & Analyze (HPLC or LC-MS) Filter->Analyze Calculate 6. Calculate Concentration (mg/mL) Analyze->Calculate

Caption: Step-by-step workflow for the shake-flask method.

References

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and scalable synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures with potential therapeutic applications. As the demand for this intermediate grows, the need for robust and scalable synthetic methods becomes paramount. This guide will address the common challenges encountered when transitioning from lab-scale synthesis to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the scale-up of this compound synthesis.

Q1: What are the most common methods for the iodination of 5-methyl-1H-pyrazole on a large scale?

A1: Several methods can be adapted for the large-scale iodination of 5-methyl-1H-pyrazole. The choice of method often depends on factors like cost, safety, and waste disposal. A highly effective and scalable method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂)[1][2][3]. This approach is considered a "green" alternative as the primary byproduct is water[2]. Another common reagent is N-Iodosuccinimide (NIS), which offers high selectivity but may be less cost-effective for large-scale production[2].

Q2: How can I control the regioselectivity of the iodination to favor the 3-iodo isomer over the 4-iodo isomer?

A2: While electrophilic substitution on the pyrazole ring often favors the 4-position, the directing effect of the methyl group at the 5-position can influence the regioselectivity. To selectively obtain the 3-iodo isomer, a common strategy involves the deprotonation of the pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an iodine source. This method directs the iodine to the 5-position, which, depending on the starting material, can be equivalent to the 3-position in the final product nomenclature[4]. However, for direct iodination, careful optimization of reaction conditions (solvent, temperature, and catalyst) is crucial to maximize the yield of the desired 3-iodo isomer.

Q3: What are the primary safety concerns when scaling up this iodination reaction?

A3: The main safety concerns during the scale-up of iodination reactions include:

  • Exothermic Reactions: Iodination reactions can be exothermic, and the reduced surface-area-to-volume ratio in large reactors can lead to poor heat dissipation and potential thermal runaway[5].

  • Handling of Reagents: Iodine and its compounds can be corrosive and harmful if inhaled or in contact with skin. Proper personal protective equipment (PPE) is essential. When using radioactive isotopes like I-125 for labeling studies, stringent safety protocols must be followed to prevent exposure[6].

  • Pressure Build-up: If the reaction generates gaseous byproducts, there is a risk of pressure build-up in a closed system. The reaction should be conducted in a well-ventilated area or under a fume hood, and the reactor must be equipped with a pressure relief system.

  • Formation of Explosive Compounds: Caution should be exercised when using ammonia in the presence of iodine, as it can potentially form the explosive nitrogen triiodide (NI₃)[7].

Q4: How can I effectively purify this compound on a large scale?

A4: While column chromatography is a common purification method at the lab scale, it is often impractical for large quantities. For industrial-scale purification, the following methods are more suitable:

  • Crystallization: This is the preferred method for purifying solid products at scale. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution. A Chinese patent for the synthesis of a similar compound, 1-methyl-4-iodopyrazole, describes a process of cooling, crystallization, centrifugation, and vacuum drying to obtain the final product[1].

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method[8].

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a salt, which can be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be regenerated by adding a base and extracted back into an organic solvent[9].

Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using HPLC or TLC. - Increase the reaction time or temperature, if the product is stable under these conditions. - Ensure efficient mixing to improve contact between reactants[5].
Suboptimal stoichiometry of reagents.- Optimize the molar ratio of the iodinating agent and any oxidant or catalyst used.
Reversibility of the reaction.- If using I₂, an oxidant like H₂O₂ can be added to consume the HI byproduct and drive the equilibrium towards the product[1].
Formation of Impurities (e.g., di-iodinated pyrazole) Over-iodination due to harsh reaction conditions.- Lower the reaction temperature. - Reduce the amount of iodinating agent. - Control the addition rate of the iodinating agent to avoid localized high concentrations.
Presence of regioisomers (e.g., 4-iodo-3-methyl-1H-pyrazole).- Optimize the reaction conditions (solvent, temperature) to improve regioselectivity. - Consider a different synthetic route that offers better regiocontrol, such as the lithiation-iodination approach[4].
Difficulty in Product Isolation and Purification Product is an oil and does not crystallize.- Ensure all solvent has been removed under high vacuum. - Try different crystallization solvents or solvent mixtures. - If the product is an oil, consider purification by vacuum distillation if it is thermally stable[8].
Product is contaminated with colored impurities.- Treat a solution of the crude product with activated charcoal to adsorb colored impurities. - Recrystallization can also be effective in removing colored impurities[9].
Scale-up Issues Poor heat transfer in a large reactor leading to localized overheating.- Ensure the reactor has an efficient cooling system. - Control the rate of addition of reagents to manage the exotherm. - Use a solvent with a higher boiling point to help dissipate heat.
Inefficient mixing leading to non-reproducible results.- Use a reactor with an appropriate agitator design for the reaction volume and viscosity. - Optimize the stirring speed to ensure homogeneity[5].

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound using Iodine and Hydrogen Peroxide

This protocol is adapted from a method described for a similar pyrazole synthesis and is suitable for industrial production[1].

Materials:

  • 5-methyl-1H-pyrazole

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution

  • Suitable solvent (e.g., water or an organic solvent)

Procedure:

  • Charge the reaction vessel with 5-methyl-1H-pyrazole and the chosen solvent.

  • Under stirring, add molecular iodine to the mixture.

  • Gently heat the mixture to 40-60 °C.

  • Slowly add the 30% hydrogen peroxide solution dropwise over 1-3 hours, maintaining the temperature between 50-80 °C. The addition rate should be carefully controlled to manage the exotherm.

  • After the addition is complete, continue stirring at the same temperature for 2-10 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is between 6-8.

  • Cool the mixture further to induce crystallization.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of This compound check_completion Is the reaction going to completion? (Monitor by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Is the stoichiometry of reagents optimal? check_completion->check_stoichiometry Yes optimize_conditions Increase reaction time/temperature Improve mixing incomplete->optimize_conditions solution Improved Yield optimize_conditions->solution suboptimal_stoichiometry Suboptimal Stoichiometry check_stoichiometry->suboptimal_stoichiometry No check_reversibility Is the reaction reversible? check_stoichiometry->check_reversibility Yes optimize_reagents Optimize molar ratio of iodinating agent and oxidant suboptimal_stoichiometry->optimize_reagents optimize_reagents->solution reversible_reaction Reversible Reaction check_reversibility->reversible_reaction Yes drive_equilibrium Add an oxidant (e.g., H2O2) to consume HI byproduct reversible_reaction->drive_equilibrium drive_equilibrium->solution

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Key Steps in Scaling Up the Synthesis

G lab_scale Lab-Scale Synthesis (grams) process_dev Process Development - Reagent selection - Condition optimization - Safety assessment lab_scale->process_dev pilot_plant Pilot Plant Scale-up (kilograms) - Heat transfer studies - Mixing studies process_dev->pilot_plant industrial_prod Industrial Production (tons) - Automation - Quality control pilot_plant->industrial_prod

Caption: A diagram illustrating the key stages in scaling up the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-5-methyl-1H-pyrazole and Other Halopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Halopyrazoles in Modern Synthesis

For researchers, scientists, and professionals in drug development, pyrazole scaffolds are foundational building blocks, appearing in numerous small molecules with significant biological activity. The functionalization of the pyrazole ring is a critical step in molecular design and optimization. Among the most versatile handles for introducing molecular complexity are halogens, which serve as key precursors for a wide array of transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of 3-Iodo-5-methyl-1H-pyrazole with its corresponding bromo- and chloro-analogs. We will explore the fundamental principles governing their reactivity, provide supporting experimental data from authoritative literature, and present detailed protocols for comparative analysis. Our focus is to move beyond simple recitation of facts to explain the causality behind experimental choices, empowering you to make informed decisions in your synthetic strategies.

Physicochemical Foundations of Halopyrazole Reactivity

The reactivity of a halopyrazole in a cross-coupling reaction is not arbitrary; it is dictated by the inherent physicochemical properties of the carbon-halogen (C-X) bond and the electronic nature of the pyrazole ring itself.

The Decisive Role of the Carbon-Halogen Bond

In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy required to break this bond is the single most important factor governing the overall reaction rate. The established trend for C(sp²)–X bond dissociation energies is:

C–Cl > C–Br > C–I

This trend is inversely correlated with the size of the halogen atom. The larger atomic radius of iodine results in a longer and weaker C–I bond due to less effective orbital overlap with carbon, making it the most easily cleaved by a palladium catalyst.

BondAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity Trend
C–Cl327Slowest
C–Br285Intermediate
C–I213Fastest
Data sourced from representative values for aryl halides.

Therefore, the general reactivity trend for halopyrazoles in palladium-catalyzed reactions is overwhelmingly I > Br > Cl . This makes this compound the most reactive and versatile substrate in this class for reactions where oxidative addition is the primary barrier.

Electronic Influence of the Pyrazole Ring and Substituents

The pyrazole ring is a π-electron-rich heterocycle, but the two nitrogen atoms withdraw electron density from the carbon atoms, influencing their reactivity. The 5-methyl group on our target molecule, this compound, is an electron-donating group. This can have a subtle but measurable impact on the reactivity of the C3-Iodo position by slightly increasing the electron density on the ring. However, this electronic effect is generally secondary to the dominant influence of the C-X bond strength.

Comparative Reactivity in Key Cross-Coupling Reactions

While the C-X bond strength provides a reliable general forecast, the true measure of reactivity is observed in specific, widely used synthetic transformations. Here, we compare the performance of iodo-, bromo-, and chloro-pyrazoles.

Sonogashira Coupling: A Showcase for Iodide Superiority

The Sonogashira reaction, which forms a C–C bond between a terminal alkyne and an aryl or vinyl halide, is a classic example where iodopyrazoles excel. The reaction proceeds under mild conditions, often at room temperature, and the high reactivity of the C–I bond is a distinct advantage.

Studies on substituted 3-iodo-1H-pyrazoles have demonstrated successful Sonogashira couplings with various alkynes, achieving high yields where bromo- or chloro-analogs would require harsher conditions or fail to react altogether. For this compound, its high reactivity allows for lower catalyst loadings and shorter reaction times, making it the substrate of choice for this transformation.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: A Tale of Competing Pathways

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. While the intrinsic reactivity order of I > Br > Cl holds, a critical side reaction—dehalogenation—can complicate the outcome. Highly reactive iodopyrazoles can be more prone to proto-dehalogenation (replacement of iodine with hydrogen), especially under prolonged reaction times or with less active boronic acid partners.

In a direct comparison of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced propensity for this dehalogenation side reaction.

Causality: The high reactivity that makes the C-I bond easy to break via oxidative addition also makes the resulting palladium-pyrazole complex more susceptible to side reactions before the desired transmetalation step can occur. Therefore, while this compound will react fastest, careful optimization of reaction conditions (e.g., choice of base, solvent, and a highly active catalyst/ligand system) is crucial to outcompete the dehalogenation pathway. For less straightforward couplings, a 3-bromo analog might offer a more robust, albeit slower, alternative.

Buchwald-Hartwig Amination: Catalyst and Substrate Synergy

The Buchwald-Hartwig amination forms C-N bonds, a vital transformation in medicinal chemistry. The choice of halogen on the pyrazole can lead to surprising, catalyst-dependent outcomes.

In a study on the C4-amination of 4-halo-1-tritylpyrazoles, the 4-bromo derivative was found to be more effective than the 4-iodo or 4-chloro analogs for a palladium-catalyzed reaction. Conversely, for a copper(I)-mediated C-N coupling, the 4-iodo-pyrazole was the superior substrate.

Causality: This demonstrates that the overall efficiency of a cross-coupling is not solely dependent on oxidative addition. Other factors, such as the stability of intermediates, the rate of reductive elimination, and potential catalyst inhibition by the halide leaving group, play a significant role. In some palladium systems, the iodide released during the reaction can act as an inhibitor, slowing the catalytic cycle. This highlights the necessity of empirical screening of substrates and conditions for this class of reaction.

Experimental Protocol: A Framework for Comparative Reactivity Analysis

To provide a tangible and self-validating system for comparing the reactivity of this compound with its bromo- and chloro-analogs, the following detailed protocol for a Suzuki-Miyaura coupling is provided.

Objective: To quantitatively compare the reaction conversion rate of 3-X-5-methyl-1H-pyrazoles (X = I, Br, Cl) in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Caption: Workflow for a parallel kinetic study of halopyrazole reactivity.

Step-by-Step Methodology
  • Preparation: In three separate, oven-dried reaction vials equipped with stir bars, add 3-X-5-methyl-1H-pyrazole (where X is I, Br, or Cl; 0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), and a suitable palladium pre-catalyst such as XPhos Pd G2 (0.01 mmol, 2 mol%).

  • Internal Standard: To each vial, add a precise amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Initiation: Under an inert atmosphere (Nitrogen or Argon), add the solvent system (e.g., 5 mL of a 4:1 dioxane:water mixture).

  • Execution & Sampling: Place the vials in a pre-heated block at 80 °C and begin vigorous stirring. At specified time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Quenching & Extraction: Immediately quench each aliquot in a vial containing water (0.5 mL) and ethyl acetate (0.5 mL). Vortex thoroughly and allow the layers to separate.

  • Analysis: Analyze the organic layer of each sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Processing: Calculate the percent conversion for each time point by comparing the peak area of the starting halopyrazole to that of the product, normalized against the internal standard.

  • Comparison: Plot the percent conversion versus time for each of the three halopyrazoles to generate a visual and quantitative comparison of their reactivity under the chosen conditions.

Conclusion and Strategic Recommendations

The reactivity of halopyrazoles in cross-coupling reactions is a nuanced interplay between C-X bond strength, reaction mechanism, and potential side reactions.

  • For Maximum Reactivity: this compound is unequivocally the most reactive substrate. It is the ideal choice for transformations that are sluggish with other halides, such as Sonogashira couplings, or when mild reaction conditions and short reaction times are paramount.

  • For Robustness and Avoiding Side Reactions: In reactions prone to dehalogenation, such as complex Suzuki-Miyaura couplings, the corresponding 3-bromo-5-methyl-1H-pyrazole may offer a more reliable outcome, albeit at the cost of longer reaction times or higher temperatures.

  • For Cost-Effectiveness and Challenging Syntheses: 3-Chloro-5-methyl-1H-pyrazole is the least reactive but most economical starting material. Its use is often reserved for large-scale synthesis where cost is a major driver, but it requires highly active, specialized catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) to achieve reasonable efficiency.

By understanding the fundamental principles and considering the specific demands of the desired transformation, researchers can strategically select the optimal halopyrazole to accelerate discovery and streamline development.

A Head-to-Head Comparison for Synthetic Strategy: 3-Bromo-5-methyl-1H-pyrazole vs. 3-Iodo-5-methyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in pharmaceuticals necessitates robust and versatile methods for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on this privileged heterocycle.

The choice of the halide on the pyrazole ring is a critical decision point in any synthetic campaign, directly influencing reactivity, reaction conditions, and ultimately, the efficiency and cost-effectiveness of the synthesis. This guide provides an in-depth, evidence-based comparison of two common building blocks: 3-Bromo-5-methyl-1H-pyrazole and its iodinated counterpart, 3-Iodo-5-methyl-1H-pyrazole . We will delve into the mechanistic underpinnings of their differential reactivity and provide practical, experimentally-derived insights to guide your selection in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Decisive Step: Understanding Halide Reactivity in Oxidative Addition

The universally accepted mechanism for palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the substrate.[1][2] This step is frequently the rate-determining step of the entire catalytic cycle.[1] The facility of this step is intrinsically linked to the carbon-halogen bond dissociation energy.

The C-I bond is demonstrably weaker and longer than the C-Br bond, which in turn is weaker than the C-Cl bond.[3] Consequently, the energy barrier for oxidative addition is significantly lower for aryl iodides compared to aryl bromides. This fundamental principle dictates the general reactivity trend in cross-coupling reactions: I > Br >> Cl .[3] This enhanced reactivity of the iodo-substituted pyrazole often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Caption: Oxidative addition of Pd(0) to the Ar-X bond.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a stalwart for the creation of C(sp²)-C(sp²) bonds, widely used to couple aryl halides with boronic acids. When comparing our two pyrazole substrates, the superior reactivity of the iodo-derivative is evident.

This compound typically undergoes Suzuki coupling under milder conditions and often provides higher yields in shorter reaction times. For instance, couplings with various arylboronic acids can be achieved at temperatures ranging from room temperature to 80-90 °C, often with standard palladium catalysts like Pd(PPh₃)₄.[4][5]

3-Bromo-5-methyl-1H-pyrazole , while a perfectly viable substrate, generally requires more forcing conditions to achieve comparable yields. This may involve higher temperatures (e.g., 90-110 °C), longer reaction times, and often the use of more sophisticated catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the more challenging oxidative addition to the C-Br bond.[6][7] In some cases, without an optimized catalyst system, the coupling of bromopyrazoles can be plagued by side reactions such as debromination.[7]

Comparative Data: Suzuki-Miyaura Coupling
FeatureThis compound3-Bromo-5-methyl-1H-pyrazole
Typical Temperature Room Temperature to 90 °C[4][5]90 °C to 110 °C[6][7]
Common Catalysts Pd(PPh₃)₄, Pd(OAc)₂/SPhos[5]Pd(PPh₃)₄, XPhosPdG2/XPhos[6][7]
Reaction Time Generally shorter (e.g., 5-12 minutes under microwave conditions)[5]Generally longer (e.g., 6-15 hours)[6]
Yields Often good to excellent under standard conditions[5]Can be lower; may require more optimization to achieve high yields[7]
Key Advantage Higher reactivity allows for milder conditions and broader substrate scope.More cost-effective starting material.

Sonogashira Coupling: Forging Pyrazole-Alkyne Bonds

The Sonogashira reaction provides a powerful route to synthesize substituted alkynes by coupling terminal alkynes with aryl halides. The reactivity difference between the iodo- and bromo-pyrazoles is particularly pronounced in this transformation.

This compound is an excellent substrate for Sonogashira couplings. The reaction often proceeds efficiently at room temperature or with gentle heating, utilizing standard PdCl₂(PPh₃)₂/CuI catalyst systems.[8][9] The high reactivity of the C-I bond ensures clean and rapid conversion.

3-Bromo-5-methyl-1H-pyrazole , conversely, can be challenging in Sonogashira reactions.[10] Achieving good yields often necessitates higher temperatures, longer reaction times, and more specialized, electron-rich ligands to promote the oxidative addition step. Copper-free Sonogashira conditions have also been developed to address some of the challenges associated with less reactive aryl bromides.[10]

Comparative Data: Sonogashira Coupling
FeatureThis compound3-Bromo-5-methyl-1H-pyrazole
Typical Temperature Room Temperature to 80 °C[8]80 °C to 110 °C[10]
Catalyst System Standard PdCl₂(PPh₃)₂/CuI is often sufficient[8]Often requires bulky, electron-rich ligands (e.g., XPhos); copper-free conditions may be advantageous[10]
Reaction Time Typically shorterCan be significantly longer
Yields Generally highVariable; highly dependent on catalyst and conditions
Key Advantage High reactivity and reliability.Lower cost of starting material.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. When applying this reaction to our pyrazole substrates, the choice of halide can be a nuanced decision.

While the general reactivity trend of I > Br holds, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[11] However, modern bulky phosphine ligands have largely mitigated this issue.

Studies on analogous 4-halopyrazoles have shown that the bromo-derivative can be more effective than the iodo-derivative in certain Pd-catalyzed aminations, particularly with amines lacking β-hydrogens.[12][13] This suggests that while the oxidative addition is slower for the C-Br bond, subsequent steps in the catalytic cycle might be more favorable. Conversely, for alkylamines possessing β-hydrogens, copper-catalyzed C-N coupling reactions have been shown to be more favorable with the iodo-derivative .[12][13]

Comparative Data: Buchwald-Hartwig Amination
FeatureThis compound3-Bromo-5-methyl-1H-pyrazole
Reactivity Generally higher, but potential for catalyst inhibition by iodide.[11]Slower oxidative addition but can be more effective in certain cases.[12][13]
Catalyst System Bulky phosphine ligands (e.g., tBuDavePhos) are effective.[12]Often requires bulky phosphine ligands (e.g., tBuDavePhos).[12]
Substrate Scope May be more suitable for Cu-catalyzed aminations with certain amines.[12][13]Can be highly effective in Pd-catalyzed aminations, especially with amines lacking β-hydrogens.[12][13]
Yields Good to excellent with optimized systems.Good to excellent with optimized systems.
Key Advantage Higher intrinsic reactivity.Potentially avoids iodide-based catalyst inhibition; lower cost.

Decision Workflow: Which Halopyrazole to Choose?

The selection between 3-bromo- and this compound is a strategic one, balancing reactivity against cost and the specific requirements of the desired transformation.

Decision_Workflow start Start: Synthetic Goal cost Is cost the primary driver? start->cost reactivity Is high reactivity/mild conditions critical? cost->reactivity No bromo Choose 3-Bromo-5-methyl-1H-pyrazole cost->bromo Yes suzuki_sonogashira Suzuki or Sonogashira Coupling? reactivity->suzuki_sonogashira No iodo Choose this compound reactivity->iodo Yes buchwald Buchwald-Hartwig Amination? suzuki_sonogashira->buchwald No suzuki_sonogashira->iodo Yes amine_type Consider amine structure buchwald->amine_type amine_type->iodo Alkylamine with β-H (consider Cu-catalysis) amine_type->bromo Aryl/bulky amine (Pd-catalysis)

Caption: Decision workflow for selecting the optimal halopyrazole.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (Conventional Heating)

This protocol is adapted from a procedure for a structurally similar substrate and serves as an excellent starting point.[4]

  • Reaction Setup: To a Schlenk flask, add the 1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an N-Protected 3-Iodo-1H-pyrazole

This protocol is based on established procedures for iodo-pyrazoles.[8][9]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 4-Bromo-1H-pyrazole

This protocol is adapted from a procedure for a 4-bromopyrazole and can be used as a starting point for the 3-bromo isomer.[12]

  • Reaction Setup: To a microwave vial, add the N-protected 3-bromo-5-methyl-1H-pyrazole (1.0 equiv.), Pd₂(dba)₃ (10 mol%), and tBuDavePhos (20 mol%).

  • Reagent Addition: Add potassium t-butoxide (2.0 equiv.) and the desired amine (2.0 equiv.).

  • Solvent Addition: Add anhydrous xylene as the solvent.

  • Reaction: Seal the vial and heat in a microwave reactor at the desired temperature (e.g., 120-150 °C) for the specified time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Both 3-Bromo-5-methyl-1H-pyrazole and This compound are valuable building blocks for the synthesis of complex, functionalized pyrazoles. The choice between them is a classic case of balancing reactivity and cost.

  • This compound is the more reactive substrate, generally leading to higher yields under milder conditions, particularly in Suzuki and Sonogashira couplings. This makes it the ideal choice for sensitive substrates, complex syntheses, and when rapid reaction optimization is desired.

  • 3-Bromo-5-methyl-1H-pyrazole offers a significant cost advantage. While it typically requires more forcing conditions and potentially more specialized catalyst systems, it is a robust and effective substrate, especially in large-scale syntheses where cost is a primary concern. In Buchwald-Hartwig aminations, it can sometimes be the superior choice depending on the amine coupling partner.

By understanding the fundamental principles of oxidative addition and considering the specific demands of the desired transformation, researchers can make an informed and strategic choice, optimizing their synthetic route for efficiency, yield, and cost-effectiveness.

References

A Researcher's Guide to the Spectroscopic Landscape of Substituted 4-Phenyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of substituted 4-phenyl-1H-pyrazoles, a class of heterocyclic compounds paramount in medicinal chemistry and drug discovery.[1] We will explore how substituents on the phenyl ring modulate the electronic properties of the entire molecule and how these changes are reflected in key spectroscopic techniques: UV-Visible, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. The objective is to provide researchers with a foundational understanding of the structure-spectra relationships that are crucial for characterization, reaction monitoring, and the rational design of new pyrazole-based therapeutics.

The Core Principle: Substituent-Induced Electronic Effects

The spectroscopic properties of 4-phenyl-1H-pyrazoles are intrinsically linked to the distribution of electron density across the molecule. Attaching different functional groups to the para-position of the phenyl ring systematically alters this distribution through inductive and resonance effects.[2][3]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase electron density in the phenyl ring and, through conjugation, the pyrazole core. This is often referred to as a "push" effect.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease electron density from the aromatic system via resonance and inductive effects, creating an electron "pull."

Understanding this electronic push-pull mechanism is fundamental to interpreting the spectral shifts detailed in the following sections.

Synthesis_Workflow Start Start: Substituted Acetophenone Phenylhydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Step 1 Hydrolysis Aqueous Workup (Hydrolysis) Vilsmeier->Hydrolysis Step 2 Extraction Product Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Step 3 Purification Purification (Column Chromatography) Extraction->Purification Step 4 Characterization Spectroscopic Characterization Purification->Characterization Step 5

References

A Comparative Analysis of 3-Iodo-5-methyl-1H-pyrazole Derivatives as Potential Nek2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer and anti-inflammatory properties.[1][2] This guide provides a comparative overview of a specific class of pyrazole derivatives, the 3-iodo-5-methyl-1H-pyrazoles, with a focus on their potential as inhibitors of the mitotic kinase Nek2. While direct, quantitative inhibitory data for this specific pyrazole series against Nek2 is emerging, this document serves to contextualize their potential by comparing them to a range of well-characterized, known Nek2 inhibitors. We will delve into the biological significance of Nek2, the structure-activity relationships of established inhibitors, and the detailed experimental methodologies required for the rigorous evaluation of these compounds.

The Significance of Nek2 as an Oncological Target

The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and the formation of the mitotic spindle.[3] Overexpression of Nek2 has been implicated in various human cancers, where it is often associated with aneuploidy, increased cell proliferation, and resistance to certain chemotherapeutic agents.[3] This makes Nek2 a compelling target for the development of novel anticancer therapies. The inhibition of Nek2 is hypothesized to disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.

The signaling pathway involving Nek2 is central to the initiation of mitosis. At the G2/M transition, Nek2 is activated and localized to the centrosome. Its primary function is to phosphorylate and disassemble the protein linker holding the two centrioles together, a critical step for the separation of centrosomes and the subsequent formation of a bipolar mitotic spindle.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Centrosome Separation cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Centrosome_Duplicated Duplicated Centrosome (Linked Centrioles) Nek2_Activation Nek2 Activation Centrosome_Duplicated->Nek2_Activation triggers Centrosome_Separation Centrosome Separation Spindle_Formation Bipolar Spindle Formation Centrosome_Separation->Spindle_Formation Cell_Division Proper Cell Division Spindle_Formation->Cell_Division Nek2_Activation->Centrosome_Separation phosphorylates linker proteins Nek2_Inhibitor 3-Iodo-5-methyl-1H-pyrazole Derivatives & Known Inhibitors Nek2_Activation->Nek2_Inhibitor inhibits Apoptosis Cell Cycle Arrest & Apoptosis Nek2_Inhibitor->Apoptosis

Caption: Nek2 Signaling Pathway and Point of Inhibition.

Comparative Landscape of Known Nek2 Inhibitors

A number of small molecule inhibitors of Nek2 have been developed and characterized, providing a valuable benchmark for the evaluation of new chemical entities. These inhibitors typically target the ATP-binding pocket of the kinase and exhibit varying degrees of potency and selectivity. Below is a comparison of several key classes of known Nek2 inhibitors.

Inhibitor Class/CompoundKnown IC50 Values (Nek2)Key Structural Features & Notes
Aminopyrazine Derivatives 230 nM (for compound 31)[3]These compounds have been optimized through structure-based design and show good potency.[3]
Benzimidazole Derivatives 570 nM (for Rac-24a)[3]Developed with a focus on selectivity over other kinases like PLK1.[3]
Oxindole Derivatives ~800 nM (for JH295)These have been developed as irreversible inhibitors targeting a non-catalytic cysteine residue.
MBM-55 1 nM[3]A highly potent inhibitor, though its selectivity profile across the kinome requires further characterization.[3]
GSK461364A 260 nM (Kd)[3]Initially developed as a PLK1 inhibitor, it also shows significant activity against Nek2.[3]
Nek2 inhibitor V8 2.4 µM[4]A novel spirocyclic, reversible inhibitor identified through virtual screening.[4][5]

While the specific IC50 values for 4-(3-iodo-5-methyl-1H-pyrazol-4-yl)pyrimidine derivatives against Nek2 are not yet publicly detailed, their structural similarity to other known kinase inhibitors suggests they are promising candidates for achieving high potency. The pyrazole core is a well-established hinge-binding motif, and the iodo- and methyl-substituents offer opportunities for tuning selectivity and physicochemical properties.

Methodologies for Evaluating Nek2 Inhibition

To rigorously assess the biological activity of novel compounds such as the this compound derivatives and compare them to known inhibitors, a standardized set of experimental protocols is essential. These assays can be broadly categorized into in vitro enzymatic assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2 kinase. A common method is the radiometric assay using radiolabeled ATP.

Experimental Protocol: Radiometric Nek2 Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant Nek2 enzyme, a suitable substrate (e.g., β-casein), and a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Compound Incubation: Add the test compounds (e.g., this compound derivatives) at varying concentrations to the reaction mixture and incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]-ATP.

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 2 hours) at room temperature to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixture onto a filter membrane, which binds the phosphorylated substrate.

  • Washing: Wash the filter membranes multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow In Vitro Radiometric Kinase Assay Workflow Start Start Reaction_Mix Prepare Reaction Mix (Nek2, Substrate, Buffer) Start->Reaction_Mix Add_Compound Add Test Compound (e.g., Pyrazole Derivative) Reaction_Mix->Add_Compound Add_ATP Add [γ-33P]-ATP to Initiate Reaction Add_Compound->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction (add Phosphoric Acid) Incubate->Stop_Reaction Filter Spot onto Filter Membrane Stop_Reaction->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Calculate % Inhibition and IC50 Scintillation->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Cell-Based Nek2 Inhibition Assay

To assess the activity of the compounds in a more biologically relevant context, cell-based assays are crucial. These assays can measure the downstream effects of Nek2 inhibition, such as defects in centrosome separation.

Experimental Protocol: Immunofluorescence-Based Centrosome Separation Assay

  • Cell Culture: Culture a suitable cancer cell line known to overexpress Nek2 (e.g., HeLa or U2OS cells) on coverslips or in multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a duration that allows for entry into mitosis (e.g., 24-48 hours).

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin).

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be included.

  • Microscopy and Imaging: Mount the coverslips or image the plates using a fluorescence microscope. Acquire images of mitotic cells.

  • Analysis: Quantify the percentage of mitotic cells with separated or unseparated centrosomes for each treatment condition. A successful Nek2 inhibitor will cause an increase in the percentage of cells with unseparated centrosomes.

  • Data Interpretation: Determine the concentration at which the compound elicits a significant effect on centrosome separation.

Cell_Based_Assay_Workflow Cell-Based Centrosome Separation Assay Workflow Start Start Culture_Cells Culture Cancer Cells Start->Culture_Cells Treat_Cells Treat with Test Compounds Culture_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Immunostain Immunostain for Centrosomes (e.g., γ-tubulin) Fix_Permeabilize->Immunostain Counterstain Counterstain Nuclei (e.g., DAPI) Immunostain->Counterstain Image Fluorescence Microscopy Counterstain->Image Analyze Quantify Centrosome Separation in Mitotic Cells Image->Analyze End End Analyze->End

Caption: Workflow for a Cell-Based Centrosome Separation Assay.

Future Outlook and the Potential of this compound Derivatives

The development of selective and potent Nek2 inhibitors is a promising avenue for cancer therapy. While several classes of inhibitors have been identified, the clinical translation of these compounds is still in its early stages. The this compound scaffold represents an intriguing and relatively underexplored chemical space for Nek2 inhibition. The known ability of the pyrazole core to interact with the kinase hinge region, combined with the potential for the iodo- and methyl-substituents to form key interactions in the ATP-binding pocket, makes this a promising series for further investigation.

Future work should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives. The determination of their IC50 values against Nek2 and a panel of other kinases will be crucial for establishing their potency and selectivity. Positive results from these studies would warrant further investigation into their cellular activity, mechanism of action, and potential for in vivo efficacy. The comparative data presented in this guide for known Nek2 inhibitors provides a solid foundation against which the performance of these novel pyrazole derivatives can be judged, paving the way for the potential development of a new class of targeted anticancer agents.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Iodinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and ability to form halogen bonds, thereby influencing its interaction with biological targets. This guide provides an in-depth comparison of the X-ray crystal structure analysis of iodinated pyrazole derivatives, offering insights into the impact of substituent positioning on molecular conformation and intermolecular interactions. While focusing on the broader class of iodinated pyrazoles, we will draw specific comparisons from the crystallographic data of 5-iodo-1-arylpyrazoles and 4-iodo-1H-pyrazole to illustrate key structural principles.

The Significance of Structural Analysis in Drug Design

The precise knowledge of a molecule's atomic arrangement, provided by single-crystal X-ray diffraction, is invaluable in rational drug design. It allows for the visualization of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing. These interactions, including hydrogen and halogen bonds, are crucial in understanding how a drug molecule might bind to its target protein or enzyme. For iodinated pyrazoles, X-ray crystallography elucidates the role of the iodine atom in directing the supramolecular architecture, a factor that can be exploited to enhance binding affinity and specificity.

Comparative Crystal Structure Analysis: The Influence of Iodine Positioning

The position of the iodine atom on the pyrazole ring, along with other substituents, profoundly influences the resulting crystal structure. To illustrate this, we will compare the crystallographic data of a series of 5-iodo-1-arylpyrazoles with that of 4-iodo-1H-pyrazole.

Data Presentation: Crystallographic Parameters of Iodinated Pyrazoles

The following table summarizes the key crystallographic data for a selection of iodinated pyrazole derivatives, providing a basis for our comparative discussion.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-Iodo-1-phenyl-1H-pyrazole-3,4-dicarboxylate C₁₃H₁₁IN₂O₄MonoclinicP2₁/c10.339(2)11.233(2)13.069(3)108.62(3)1437.3(5)4[1]
5-Iodo-1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₄H₁₃IN₂O₄MonoclinicP2₁/c10.421(2)11.289(2)14.032(3)108.13(3)1568.3(6)4[1]
5-Iodo-1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₄H₁₃IN₂O₅MonoclinicP2₁/c10.512(2)11.351(2)14.467(3)107.59(3)1645.1(6)4[1]
4-Iodo-1H-pyrazole C₃H₃IN₂OrthorhombicCmme6.9383(6)5.5231(5)13.077(2)90501.13(8)4[2]

Analysis of Structural Data:

The data reveals that the 5-iodo-1-arylpyrazole derivatives, despite variations in the aryl substituent, consistently crystallize in the monoclinic space group P2₁/c.[1] This suggests a robust and predictable packing motif for this isomeric class. In contrast, the smaller, unsubstituted 4-iodo-1H-pyrazole adopts an orthorhombic crystal system with the space group Cmme.[2] This fundamental difference in crystal symmetry underscores the significant influence of the N1-aryl substituent in directing the overall crystal packing.

The presence of the bulky aryl group at the N1 position in the 5-iodo derivatives leads to a more complex packing arrangement, likely driven by a combination of π-π stacking interactions between the phenyl and pyrazole rings, in addition to potential C-H···O and C-H···π interactions. The iodine atom at the 5-position is also poised to participate in halogen bonding, further stabilizing the crystal lattice.

For 4-iodo-1H-pyrazole, the absence of a large substituent at N1 allows for a more straightforward packing arrangement. The crystal structure is characterized by N-H···N hydrogen bonds, forming catemeric chains.[2] The iodine atom at the 4-position is also available for intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Iodo-5-methyl-1H-pyrazole Derivative

This section provides a detailed, step-by-step methodology for the X-ray crystal structure analysis of a representative this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

1. Crystal Growth (Vapor Diffusion Method):

  • Rationale: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The slow evaporation of a volatile solvent into a solution of the compound in a less volatile solvent promotes the formation of well-ordered, single crystals.

  • Protocol:

    • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent with moderate volatility (e.g., dichloromethane or ethyl acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed vial or beaker containing a more volatile solvent in which the compound is less soluble (e.g., hexane or pentane).

    • Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Monitor for the formation of single crystals.

2. Crystal Mounting:

  • Rationale: The selected crystal must be carefully mounted on the diffractometer to ensure it remains stationary and correctly oriented in the X-ray beam.

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects, typically 0.1-0.3 mm in each dimension.

    • Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (to prevent ice formation at low temperatures).

    • Mount the loop on a goniometer head.

3. Data Collection:

  • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Protocol:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to the desired temperature using a cryostream.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Based on the crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections.

    • Collect the full diffraction dataset.

4. Data Reduction and Structure Solution:

  • Rationale: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of each reflection. The phases of the reflections, which are lost during the experiment, are then determined to generate an initial electron density map.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the phase problem using direct methods or Patterson methods. This will yield an initial model of the crystal structure.

5. Structure Refinement:

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and to determine the precise atomic positions and thermal parameters.

  • Protocol:

    • Perform least-squares refinement of the atomic coordinates, anisotropic displacement parameters, and a scale factor.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until the model converges, as indicated by a stable R-factor and a flat difference Fourier map.

6. Structure Validation and Analysis:

  • Rationale: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

  • Protocol:

    • Check the final model for any inconsistencies using software such as PLATON.

    • Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

    • Investigate the intermolecular interactions, such as hydrogen bonds and halogen bonds, to understand the crystal packing.

    • Prepare the final structural data in a standard format, such as a Crystallographic Information File (CIF).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound Derivative crystallization Crystal Growth (Vapor Diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection (100 K) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystal structure analysis.

Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer complementary information for the characterization of this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Provides information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of each nucleus.[3]Non-destructive; provides information about the molecule's behavior in solution, which can be more biologically relevant.Does not provide information on the three-dimensional packing of molecules in the solid state.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. For pyrazoles, characteristic N-H and C=N stretching frequencies can be observed.[2]Rapid and non-destructive; useful for confirming the presence of key functional groups.Provides limited information on the overall molecular structure and no information on stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide clues about the molecular structure.High sensitivity; requires only a small amount of sample.Does not provide information on the three-dimensional structure or intermolecular interactions.
Computational Modeling Can predict molecular geometries, electronic properties, and intermolecular interaction energies. Useful for rationalizing experimentally observed structures.[2]Provides insights into properties that are difficult to measure experimentally; can be used to screen virtual libraries.The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial.

Logical Relationship of Analytical Techniques

analytical_techniques main_topic Characterization of This compound Derivatives xray X-ray Crystallography (Solid-State 3D Structure) main_topic->xray Definitive 3D Structure nmr NMR Spectroscopy (Solution Structure & Connectivity) main_topic->nmr Complementary Solution Structure ir IR Spectroscopy (Functional Groups) main_topic->ir Functional Group Confirmation ms Mass Spectrometry (Molecular Weight & Formula) main_topic->ms Molecular Identity comp Computational Modeling (Predicted Structure & Energetics) main_topic->comp Theoretical Insight

Caption: Interrelation of analytical techniques for pyrazole characterization.

Conclusion

The X-ray crystal structure analysis of iodinated pyrazole derivatives is a powerful tool for elucidating the subtle yet significant effects of substituent positioning on molecular architecture. The comparative analysis of 5-iodo-1-arylpyrazoles and 4-iodo-1H-pyrazole demonstrates how the interplay of hydrogen bonding, halogen bonding, and other intermolecular forces, guided by the overall molecular shape, dictates the final crystal packing. While other analytical techniques such as NMR, IR, and mass spectrometry provide essential and complementary information, single-crystal X-ray diffraction remains the gold standard for obtaining a definitive three-dimensional understanding of these important pharmaceutical building blocks. The insights gained from these structural studies are critical for the rational design of new and more effective pyrazole-based therapeutic agents.

References

A Researcher's Guide to In-Vitro Evaluation of Novel Compounds Derived from 3-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of in-vitro testing methodologies for novel compounds synthesized from the versatile 3-Iodo-5-methyl-1H-pyrazole scaffold. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for interpreting comparative data. Our focus is on empowering you with the knowledge to rigorously evaluate the therapeutic potential of these emerging drug candidates.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The strategic introduction of an iodine atom at the 3-position of the 5-methyl-1H-pyrazole ring provides a reactive handle for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for biological screening.

I. Synthesis of Novel Pyrazole Derivatives: A Plausible Pathway

The journey from a starting material to a potential drug candidate begins with synthesis. The this compound serves as an excellent starting point for generating novel compounds through various cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling can be employed to introduce diverse aryl or alkynyl moieties, respectively, at the 3-position. Further modifications can be made to the pyrazole ring itself, such as N-alkylation or N-arylation, to explore the structure-activity relationship (SAR).

Below is a generalized synthetic scheme illustrating the potential for diversification from the this compound core. The characterization of these novel compounds would typically involve techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[2][3]

Synthetic_Pathway start This compound suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->suzuki Diversification at C3 sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) start->sonogashira Diversification at C3 n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation Diversification at N1 product1 3-Aryl-5-methyl-1H-pyrazole Derivatives suzuki->product1 product2 3-Alkynyl-5-methyl-1H-pyrazole Derivatives sonogashira->product2 product3 1-Alkyl-3-iodo-5-methyl-1H-pyrazole Derivatives n_alkylation->product3

Caption: Generalized synthetic routes for diversifying the this compound scaffold.

II. Comparative In-Vitro Evaluation: A Multi-faceted Approach

Once a library of novel compounds is synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad in-vitro assays to identify promising candidates, followed by more specific mechanistic studies. Here, we compare the in-vitro testing strategies for three major therapeutic areas: oncology, infectious diseases, and inflammation.

A. Anticancer Activity Evaluation

The anticancer potential of novel pyrazole derivatives can be assessed through a series of in-vitro assays that measure their effects on cancer cell viability, proliferation, and specific molecular targets.[1][4]

1. Cytotoxicity Screening: The MTT Assay

The initial step in anticancer drug screening is often a cytotoxicity assay to determine the concentration at which the compounds inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity of Novel Pyrazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
NP-001MCF-715.21.2
NP-002MCF-75.81.2
NP-003A54922.50.9
NP-004A5498.10.9

2. Mechanistic Assays: Unraveling the Mode of Action

Compounds exhibiting potent cytotoxicity are further investigated to understand their mechanism of action. This could involve assays for apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Anticancer_Assay_Workflow start Novel Pyrazole Compounds mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC₅₀ mtt->ic50 selection Select Potent Compounds ic50->selection mechanistic Mechanistic Studies selection->mechanistic apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) mechanistic->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for key proteins) mechanistic->pathway COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection Novel_Compound Novel Pyrazole Compound Novel_Compound->COX2 Inhibition

References

A Head-to-Head Comparison of Pyrazole Synthesis Methodologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous blockbuster drugs, including Pfizer's Celecoxib (Celebrex®)[1][2][3], an anti-inflammatory agent, and Sildenafil (Viagra®)[2], used to treat erectile dysfunction. The prevalence of this five-membered aromatic heterocycle in biologically active compounds drives a continuous need for efficient, versatile, and scalable synthetic methodologies.[3][4][5]

This guide provides an in-depth comparison of the most significant and widely employed methods for pyrazole synthesis. We will move beyond a simple listing of reactions to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide detailed, field-proven protocols.

The Classic Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and reliable methods for accessing the pyrazole core.[6][7][8][9][10] Its enduring popularity is a testament to its simplicity, speed, and generally high yields.[11]

Mechanism and Rationale

The reaction proceeds via an acid-catalyzed condensation-cyclization-dehydration sequence.[7][8][9]

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound. This step is often the determinant for regioselectivity.

  • Hydrazone/Enamine Formation: A hydrazone or a related enamine intermediate is formed.

  • Intramolecular Cyclization: The remaining nitrogen atom attacks the second carbonyl group.

  • Dehydration: The resulting heterocyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[11]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[6][12] The outcome is often dictated by the relative reactivity of the two carbonyl groups (e.g., ketone vs. ester) and the steric hindrance around them.

Mechanism: Knorr Pyrazole Synthesis

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Representative Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazole-3-one

This protocol is adapted from the synthesis of Antipyrine, a classic pyrazolone drug.[13]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: The initial addition can be exothermic.[8]

  • Reaction: Heat the mixture under reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the resulting syrup in an ice bath to facilitate crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrazolone.

Synthesis from α,β-Unsaturated Carbonyls

Another classical and highly effective route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[6][14][15] This method provides access to pyrazolines, which can then be oxidized to the corresponding pyrazoles. Alternatively, using a hydrazine with a good leaving group (like tosylhydrazine) can lead directly to the aromatic pyrazole.[14][15]

Mechanism and Rationale

The reaction typically proceeds through a Michael addition followed by cyclization and elimination/oxidation.

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system.

  • Cyclization: The intermediate then undergoes an intramolecular condensation to form a five-membered pyrazoline ring.

  • Aromatization: If the initial hydrazine is unsubstituted, an oxidant (e.g., I2, DDQ, or even atmospheric oxygen) is often required to convert the pyrazoline to the pyrazole.[15][16] If tosylhydrazine is used, the tosyl group is eliminated during the reaction, leading directly to the aromatic product.[14][15]

This method is particularly valuable for creating specific substitution patterns that may be difficult to achieve through the Knorr synthesis.

Experimental Workflow: α,β-Unsaturated Carbonyl Route

G start α,β-Unsaturated Carbonyl + Hydrazine Salt michael Michael Addition start->michael cyclization Intramolecular Cyclization (Forms Pyrazoline) michael->cyclization oxidation Oxidation / Elimination cyclization->oxidation product Substituted Pyrazole oxidation->product

Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Representative Protocol: Iodine-Mediated Synthesis of 3,5-Disubstituted Pyrazoles

This one-pot protocol avoids the isolation of unstable hydrazone intermediates.[16]

  • Reagents & Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add hydrazine hydrochloride (1.2 eq) and iodine (I2, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for several hours until TLC indicates the consumption of starting material.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel.

The Modern Approach: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and highly convergent method for constructing the pyrazole ring.[14][17][18] This approach offers excellent control over regioselectivity and is often tolerant of a wide range of functional groups.

Mechanism and Rationale

This reaction is a concerted pericyclic reaction where the three atoms of the diazo compound react with the two pi-electrons of the alkyne in a single step.[19]

  • Dipole Generation: Diazo compounds can be generated in situ from sources like tosylhydrazones (via the Bamford-Stevens reaction) to avoid handling these potentially hazardous reagents directly.[14]

  • Cycloaddition: The diazo compound reacts with the alkyne. When an alkyne is used, the pyrazole is formed directly. If an alkene is used, a pyrazoline is the initial product, which requires subsequent oxidation.[19]

The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital theory.[14] This predictability is a major advantage over classical condensation methods. Catalyst-free versions, often conducted under thermal conditions, represent a green and efficient alternative.[2][20][21]

Mechanism: [3+2] Cycloaddition

Caption: Concerted [3+2] cycloaddition of a diazo compound and an alkyne.

Representative Protocol: Catalyst-Free Synthesis of Pyrazoles

This green chemistry protocol leverages thermal conditions to avoid catalysts and simplify purification.[20][21]

  • Reagents & Setup: In a sealed tube, combine the α-diazocarbonyl compound (1.0 eq) and the alkyne (1.0-1.2 eq). Note: This reaction is often performed neat, without solvent.

  • Reaction: Heat the sealed tube at a temperature between 80-120 °C. The reaction time can range from a few hours to overnight. Monitor by TLC or GC-MS.

  • Work-up & Purification: In many cases, the product is obtained in high purity after the reaction.[2][20] If a slight excess of a volatile alkyne was used, it can be removed under vacuum. If necessary, purification can be achieved via column chromatography.

Head-to-Head Performance Comparison

FeatureKnorr Synthesisα,β-Unsaturated Carbonyl Route[3+2] Dipolar Cycloaddition
Starting Materials 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Carbonyls, HydrazinesDiazo Compounds (or precursors), Alkynes/Alkenes
Key Advantage Simplicity, high yields, readily available materials.[11]Access to different substitution patterns.High convergency, excellent regiocontrol.[14]
Key Disadvantage Potential for regioisomeric mixtures.[6][12]Often requires an additional oxidation step.[15]Diazo compounds can be hazardous; precursors needed.[2]
Reaction Conditions Typically acidic, heated (reflux).[7][8]Variable; can be mild to harsh depending on oxidant.Often thermal, catalyst-free, or metal-catalyzed.[18][20]
Atom Economy Good; main byproduct is water.Moderate; oxidant byproducts.Excellent; often 100% atom economical.
Typical Yields Good to Excellent (70-98%).[6]Moderate to Good (50-90%).[6]Good to Excellent (60-99%).[20]

Conclusion and Outlook

The choice of synthetic methodology for constructing a pyrazole core is a strategic decision dictated by the desired substitution pattern, functional group tolerance, scalability, and safety considerations.

  • The Knorr Synthesis remains the go-to method for straightforward, rapid access to pyrazoles when starting materials are readily available and regioselectivity is not a primary concern or can be easily controlled.

  • The α,β-Unsaturated Carbonyl route offers a valuable alternative, particularly for synthesizing pyrazolines or when the required 1,3-dicarbonyl for a Knorr reaction is inaccessible.

  • The [3+2] Dipolar Cycloaddition represents the most modern and elegant approach, providing unparalleled control for complex targets where convergency and precise regiochemistry are paramount.

Recent advances continue to refine these methods, with a focus on multicomponent reactions (MCRs) that combine elements of these classical routes into one-pot procedures, enhancing efficiency and molecular diversity.[14][22] The development of greener protocols, such as catalyst-free thermal cycloadditions[20] and reactions in environmentally benign solvents[6], underscores the ongoing evolution of this vital area of heterocyclic chemistry.

References

A Senior Application Scientist's Guide to Validating the Structure of 3-Iodo-5-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in blockbuster drugs is a testament to its versatile binding capabilities and tunable physicochemical properties. 3-Iodo-5-methyl-1H-pyrazole, in particular, serves as a highly valuable and versatile starting material, offering a reactive handle for the strategic introduction of molecular complexity. The C-I bond at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the nitrogen atoms of the pyrazole core are amenable to substitution, leading to a diverse array of potentially bioactive molecules.

However, this synthetic versatility introduces a critical challenge: the unambiguous structural validation of the resulting products. The potential for regioisomers, particularly in N-alkylation reactions, necessitates a robust and multi-faceted analytical approach. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from this compound, grounded in experimental data and practical insights.

The Synthetic Landscape: Key Reactions of this compound

The primary transformations of this compound can be broadly categorized into two classes: palladium-catalyzed cross-coupling reactions at the C3 position and N-alkylation of the pyrazole ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: The electron-rich nature of the pyrazole ring and the reactivity of the carbon-iodine bond make this compound an excellent substrate for Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, at the 3-position, leading to 1,3,5-trisubstituted pyrazoles.

  • N-Alkylation Reactions: The two nitrogen atoms in the pyrazole ring are both nucleophilic and can be alkylated. For an unsymmetrical pyrazole like this compound, this can lead to the formation of two regioisomers: the N1-alkylated and the N2-alkylated product. The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.

The following sections will detail the analytical methodologies required to unequivocally confirm the structures of these reaction products.

Part 1: Validating the Products of Palladium-Catalyzed Cross-Coupling Reactions

The primary challenge in validating the products of Suzuki, Sonogashira, and Heck reactions of this compound is to confirm the successful formation of the new carbon-carbon bond at the C3 position and to ensure the integrity of the pyrazole core. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.

Mass Spectrometry: The First Line of Confirmation

Mass spectrometry (MS) provides a rapid and accurate determination of the molecular weight of the reaction product, offering initial confirmation of a successful coupling.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the purified reaction product (approximately 0.1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 µg/mL.

  • Instrument Setup: Set the ESI-MS to positive ion mode. The capillary voltage is typically set between 3.5 and 4.5 kV, and the cone voltage is optimized to minimize fragmentation (typically 20-40 V). The desolvation gas flow and temperature should be adjusted according to the instrument's specifications.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The observed m/z value should correspond to the calculated molecular weight of the expected product.

Data Presentation: Expected Molecular Ions for Coupling Products

Coupling ReactionReactantExpected ProductCalculated [M+H]⁺ (m/z)
SuzukiPhenylboronic acid3-Phenyl-5-methyl-1H-pyrazole159.0917
SonogashiraPhenylacetylene3-(Phenylethynyl)-5-methyl-1H-pyrazole183.0917
HeckStyrene3-(2-Phenylethenyl)-5-methyl-1H-pyrazole185.1073
NMR Spectroscopy: The Gold Standard for Structural Elucidation

While MS confirms the molecular formula, NMR spectroscopy provides detailed information about the connectivity of atoms, allowing for unambiguous structure determination. For 1,3,5-trisubstituted pyrazoles, ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe are the pyrazole ring proton, the methyl group protons, and the protons of the newly introduced substituent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the three pyrazole ring carbons.

  • Data Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and number of signals to confirm the structure.

Comparative Data: Characteristic NMR Shifts (in CDCl₃)

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Phenyl-5-methyl-1H-pyrazole ~2.3 (s, 3H, CH₃), ~6.4 (s, 1H, pyrazole H4), ~7.2-7.8 (m, 5H, Ar-H)~11 (CH₃), ~102 (C4), ~125-129 (Ar-C), ~140 (C5), ~150 (C3)
3-(Phenylethynyl)-5-methyl-1H-pyrazole ~2.4 (s, 3H, CH₃), ~6.3 (s, 1H, pyrazole H4), ~7.3-7.5 (m, 5H, Ar-H)~12 (CH₃), ~80-90 (alkyne C), ~105 (C4), ~128-132 (Ar-C), ~142 (C5), ~135 (C3)
3-(2-Phenylethenyl)-5-methyl-1H-pyrazole ~2.3 (s, 3H, CH₃), ~6.5 (s, 1H, pyrazole H4), ~7.0-7.6 (m, 7H, Ar-H & vinyl-H)~11 (CH₃), ~104 (C4), ~115-137 (vinyl & Ar-C), ~141 (C5), ~148 (C3)

Part 2: The Crucial Distinction of N-Alkylated Regioisomers

The N-alkylation of this compound presents a more complex validation challenge due to the potential formation of two regioisomers: the 1,3-di-substituted-5-methyl and the 1,5-di-substituted-3-iodo products. Distinguishing between these isomers is critical, as their biological activities can differ significantly. Advanced 2D NMR techniques are indispensable for this task.

One-Dimensional NMR: Initial Clues

While not definitive on its own, ¹H NMR can provide initial clues. The chemical shift of the pyrazole ring proton and the methyl group can differ slightly between the two isomers.

Hypothetical ¹H NMR Data for N-Methylated Isomers (in CDCl₃)

IsomerStructureN-CH₃ (δ, ppm)C5-CH₃ (δ, ppm)Pyrazole H4 (δ, ppm)
1-Methyl-3-iodo-5-methyl-1H-pyrazole ~3.8~2.3~6.2
1-Methyl-5-iodo-3-methyl-1H-pyrazole ~3.9~2.4~6.3

As the differences can be subtle, more robust methods are required for definitive assignment.

Two-Dimensional NMR: Unambiguous Isomer Identification

Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful 2D NMR techniques that reveal through-bond and through-space correlations, respectively, providing the necessary evidence to distinguish between the N-alkylated isomers.

Experimental Protocol: 2D NMR (HMBC and NOESY)

  • Sample Preparation: Prepare a slightly more concentrated NMR sample (15-20 mg) in a deuterated solvent.

  • HMBC Acquisition: Acquire a standard gradient-selected HMBC spectrum. This experiment shows correlations between protons and carbons that are separated by two or three bonds.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum. This experiment reveals correlations between protons that are close in space (< 5 Å), irrespective of their bonding.

  • Data Analysis: Analyze the cross-peaks in the 2D spectra to establish key correlations that differentiate the isomers.

Key Diagnostic Correlations:

  • HMBC: The key correlation to look for is between the N-alkyl protons and the pyrazole ring carbons (C3 and C5).

    • In the 1,3,5-isomer , the N-alkyl protons will show a correlation to both C5 and the carbon of the substituent at C5 (the methyl group).

    • In the 1,5,3-isomer , the N-alkyl protons will show a correlation to both C3 and the carbon of the substituent at C3 (the iodo-substituted carbon).

  • NOESY: The crucial through-space correlation is between the N-alkyl protons and the protons of the substituent at the adjacent C5 position.

    • In the 1,3,5-isomer , a NOE cross-peak will be observed between the N-alkyl protons and the C5-methyl protons .

    • In the 1,5,3-isomer , no such NOE will be observed.

Data Visualization: Differentiating N-Alkylation Isomers

G cluster_0 1-Alkyl-3-iodo-5-methyl-1H-pyrazole (Correct Isomer) cluster_1 1-Alkyl-5-iodo-3-methyl-1H-pyrazole (Incorrect Isomer) N1-Alkyl_H N1-Alkyl Protons C5-Me_H C5-Methyl Protons N1-Alkyl_H->C5-Me_H NOESY Correlation N1-Alkyl_H_2 N1-Alkyl Protons C3-Me_H C3-Methyl Protons N1-Alkyl_H_2->C3-Me_H NO NOESY Correlation

Caption: NOESY correlation differentiates N-alkylation regioisomers.

X-ray Crystallography: The Definitive Structure

For crystalline products, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[1] It offers a three-dimensional map of the molecule, confirming the connectivity and stereochemistry with high precision.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the final refined structure to confirm the atomic connectivity and determine bond lengths and angles.

Workflow for Structural Validation

The following workflow provides a logical progression for validating the structure of a this compound reaction product.

G Start Reaction of This compound Purification Purification of Product (e.g., Column Chromatography) Start->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Assessment) MS->NMR_1D Decision Ambiguous Structure? NMR_1D->Decision NMR_2D 2D NMR (HMBC, NOESY) (Establish Connectivity/ Regiochemistry) Decision->NMR_2D Yes Final Validated Structure Decision->Final No XRay X-ray Crystallography (Definitive Structure) NMR_2D->XRay If Crystalline & Further Confirmation Needed NMR_2D->Final XRay->Final

Caption: A systematic workflow for validating reaction product structures.

Conclusion

The structural validation of reaction products derived from this compound is a critical step in the synthesis of novel compounds for drug discovery and other applications. While mass spectrometry provides a quick confirmation of molecular weight, a comprehensive analysis using one- and two-dimensional NMR spectroscopy is essential for unambiguous structure determination, particularly for distinguishing between N-alkylated regioisomers. For crystalline materials, single-crystal X-ray crystallography offers the ultimate structural proof. By employing the systematic workflow and analytical techniques outlined in this guide, researchers can confidently and accurately characterize their synthesized pyrazole derivatives, paving the way for further biological evaluation and development.

References

Safety Operating Guide

3-Iodo-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proper handling and disposal of 3-Iodo-5-methyl-1H-pyrazole, ensuring laboratory safety and regulatory compliance.

Introduction

This compound (CAS No. 93233-21-7) is a heterocyclic organic compound utilized in synthetic chemistry and drug development.[1][2] As a member of the halogenated organic compound family, its disposal requires specific procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, grounded in established safety standards and regulatory requirements. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.

Section 1: Core Safety & Hazard Profile

Before handling this compound, a thorough understanding of its hazard profile is essential. While specific toxicological data for this exact compound is limited, data from structurally similar iodinated pyrazoles, such as 3-Iodo-1H-pyrazole and 3-Iodo-1-methyl-1H-pyrazole, provide a strong basis for assessing its potential hazards.[3][4] The primary risks are associated with irritation upon contact.

Table 1: Hazard Identification Summary

Hazard Type Description Primary Sources
Skin Irritation Causes skin irritation upon direct contact. [3][4]
Eye Irritation Causes serious eye irritation or damage. [3][4]
Respiratory Irritation May cause respiratory irritation if inhaled. [3]

| Environmental Hazard | As a halogenated organic, improper disposal can lead to environmental contamination. Halogenated compounds are often more persistent in the environment. |[5][6] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is the first line of defense in ensuring operator safety.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Citation
Eye/Face Protection Tightly fitting safety goggles or a face shield. Conforms to EN 166 (EU) or NIOSH (US) standards to prevent splashes to the eyes, which can cause serious irritation.[3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). Must be worn to prevent skin contact. Always check the manufacturer's breakthrough time for the specific chemical.[4]
Body Protection A flame-retardant lab coat and closed-toe shoes. Protects skin from accidental spills and splashes.[3][4]

| Respiratory Protection | Use only in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Ensures vapors or dusts are not inhaled, preventing respiratory tract irritation.[3][7] |

Section 2: Waste Identification and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. This compound is classified as a halogenated organic waste . This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of using different methods; co-mingling them increases disposal costs and can violate regulatory standards.[6][8]

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are categorized as generators of hazardous waste and must comply with these federal guidelines, as well as state and institutional policies.[9][10]

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection start Generate Waste Containing This compound is_halogenated Is the waste a halogenated organic? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No is_mixed Is it mixed with incompatibles? (Acids, Bases, Oxidizers, Metals) consult_ehs Consult EHS/ Waste Management Officer is_mixed->consult_ehs Yes labelling Proceed to Labeling & Storage is_mixed->labelling No halogenated_container->is_mixed consult_ehs->labelling

Caption: Waste segregation decision workflow for this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of waste containing this compound.

Protocol Steps
  • Container Selection :

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[6]

    • The container must be made of a material compatible with halogenated organics (e.g., glass or polyethylene) and have a secure, screw-top lid.[11]

  • Waste Collection :

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[7]

    • Carefully pour or transfer waste containing this compound into the designated "Halogenated Organic Waste" container.

    • Crucially, do NOT mix this waste with :

      • Non-halogenated organic solvents.[8]

      • Strong acids or bases.[8]

      • Oxidizers.[8]

      • Heavy metals.[8]

      • Aqueous waste (unless in very small, unavoidable quantities).[6]

  • Labeling :

    • As soon as the first drop of waste is added, label the container.[11]

    • Use your institution's official hazardous waste tag (e.g., NIH Chemical Waste Tag or equivalent).[12][13]

    • The label must clearly state:

      • The words "Hazardous Waste" .[8]

      • The full chemical name: "Waste this compound" and any other constituents with their approximate percentages. Do not use abbreviations.[11]

      • The date accumulation started.

      • The associated hazards (e.g., Irritant, Toxic).[6]

  • Storage :

    • Keep the waste container securely closed at all times except when adding waste.[7][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area must be at or near the point of generation and under the control of the lab personnel.

    • The container must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

  • Arranging for Pickup :

    • Once the container is full, or within 60 days of the accumulation start date, arrange for pickup by your institution's EHS or chemical waste service.[7][12]

    • Follow your institution's specific procedure, which may involve an online request form or a direct call to the waste management office.[6]

    • Forbidden Disposal Methods : Never dispose of this compound by pouring it down the sink, discarding it in regular trash, or allowing it to evaporate in a fume hood.[4][7][12]

Section 4: Emergency Procedures

Accidents can happen despite the best precautions. Follow these procedures in the event of a spill or exposure.

Spill Management
  • Minor Spill (Contained within a fume hood) :

    • Ensure your PPE is intact. Alert others in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[4]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material in a sealed, labeled plastic bag or container for disposal as hazardous waste.[11]

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Major Spill (Outside of a fume hood or a large volume) :

    • Evacuate the immediate area. If the substance is volatile or creates dust, activate the fire alarm to initiate a full building evacuation.[11]

    • Call your institution's emergency number (e.g., 911 or a dedicated campus safety number) and report a hazardous chemical spill.[7]

    • Close the laboratory doors and prevent re-entry.

    • Provide emergency responders with the Safety Data Sheet (SDS) for the material if possible.

First-Aid for Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methyl-1H-pyrazole
Reactant of Route 2
3-Iodo-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.